Cyclobutanecarbonyl isothiocyanate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
161063-30-5 |
|---|---|
Molecular Formula |
C6H7NOS |
Molecular Weight |
141.19 g/mol |
IUPAC Name |
cyclobutanecarbonyl isothiocyanate |
InChI |
InChI=1S/C6H7NOS/c8-6(7-4-9)5-2-1-3-5/h5H,1-3H2 |
InChI Key |
WRAJOIZBVFOQNE-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C(=O)N=C=S |
Canonical SMILES |
C1CC(C1)C(=O)N=C=S |
Synonyms |
Cyclobutanecarbonyl isothiocyanate (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Cyclobutanecarbonyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic protocols for cyclobutanecarbonyl isothiocyanate, a valuable reagent and building block in organic synthesis and drug discovery. The document details the core methodologies, experimental procedures, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
Isothiocyanates (-N=C=S) are a class of reactive organic compounds that serve as versatile intermediates in the synthesis of a wide array of nitrogen and sulfur-containing heterocycles.[1][2] The unique reactivity of the isothiocyanate group allows for its participation in various cycloaddition and nucleophilic addition reactions, making it a valuable functional group in medicinal chemistry and materials science. Acyl isothiocyanates, which feature a carbonyl group attached to the nitrogen atom, exhibit enhanced reactivity compared to their alkyl or aryl counterparts.[1] This guide focuses on the synthesis of this compound, a molecule of interest due to the presence of the strained cyclobutyl ring, which can impart unique conformational constraints and metabolic stability to derivative compounds.
The primary and most direct method for the synthesis of acyl isothiocyanates is the reaction of an acyl chloride with a thiocyanate salt.[1][3] An alternative, though leading to a structural isomer (cyclobutyl isothiocyanate), is the conversion of the corresponding primary amine.
Core Synthesis Protocol: From Acyl Chloride
The most straightforward and widely employed method for the synthesis of this compound is the reaction of cyclobutanecarbonyl chloride with a suitable thiocyanate salt, such as potassium thiocyanate or ammonium thiocyanate.[1] This nucleophilic substitution reaction proceeds readily to yield the desired acyl isothiocyanate.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a typical synthesis of this compound from cyclobutanecarbonyl chloride.
| Parameter | Value/Range | Notes |
| Reactants | ||
| Cyclobutanecarbonyl Chloride | 1.0 eq | Starting material |
| Potassium Thiocyanate | 1.1 - 1.5 eq | Thiocyanating agent |
| Solvent | Acetonitrile, Benzene, or similar aprotic solvent | Anhydrous conditions are preferred[3] |
| Catalyst | Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide) | Optional, but can improve reaction rate and yield[3] |
| Reaction Temperature | Room Temperature to Reflux | Reaction is typically exothermic |
| Reaction Time | 1 - 6 hours | Monitored by TLC or GC |
| Typical Yield | 60 - 85% | Based on analogous acyl isothiocyanate syntheses[3] |
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Cyclobutanecarbonyl chloride
-
Potassium thiocyanate (dried)
-
Anhydrous acetonitrile (or benzene)
-
Tetrabutylammonium bromide (optional, as a phase transfer catalyst)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Stirring and heating apparatus
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add potassium thiocyanate (1.2 equivalents) and, if used, a catalytic amount of tetrabutylammonium bromide (e.g., 3 mol%).
-
Add anhydrous acetonitrile to the flask to create a slurry.
-
Dissolve cyclobutanecarbonyl chloride (1.0 equivalent) in a minimal amount of anhydrous acetonitrile and add it to the dropping funnel.
-
Reaction: Add the cyclobutanecarbonyl chloride solution dropwise to the stirred slurry of potassium thiocyanate at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, continue stirring the reaction mixture at room temperature or gently heat to reflux.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting acyl chloride is consumed (typically 1-6 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the insoluble potassium chloride and any unreacted potassium thiocyanate.
-
Wash the filtered solids with a small amount of anhydrous acetonitrile.
-
Combine the filtrate and the washings.
-
Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation to yield a clear, colorless, or pale yellow oil.[3]
-
Characterization: The final product should be characterized by infrared (IR) spectroscopy (strong, characteristic N=C=S stretch around 1990 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.[3]
Alternative Synthetic Pathway: From Primary Amine
An alternative route involves the synthesis of the structural isomer, cyclobutyl isothiocyanate, from cyclobutylamine. This is a common and versatile method for preparing a wide range of isothiocyanates.[4][5][6] The general two-step, one-pot procedure involves the formation of a dithiocarbamate salt intermediate by reacting the primary amine with carbon disulfide in the presence of a base, followed by desulfurization to yield the isothiocyanate.
Signaling Pathway Diagram
Caption: The two-step conversion of a primary amine to an isothiocyanate.
This method, while not yielding the title compound, is a robust alternative for accessing the isomeric cyclobutyl isothiocyanate, which may be a suitable substitute in some applications.
Conclusion
The synthesis of this compound is most directly achieved through the reaction of cyclobutanecarbonyl chloride with a thiocyanate salt. This method is generally high-yielding and proceeds under mild conditions. For researchers interested in the isomeric cyclobutyl isothiocyanate, the conversion of cyclobutylamine via a dithiocarbamate intermediate offers a reliable and versatile alternative. The protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis and application of these valuable chemical entities in a research and development setting.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Isothiocyanate synthesis [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Cyclobutanecarbonyl Isothiocyanate: A Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for cyclobutanecarbonyl isothiocyanate is limited in publicly available literature. This guide is based on the well-established chemical principles and reactivity patterns of acyl isothiocyanates. The experimental protocols provided are representative examples for this class of compounds and may require optimization for this specific molecule.
Introduction
This compound is an organic compound belonging to the class of acyl isothiocyanates. These compounds are characterized by the presence of an isothiocyanate group (-N=C=S) attached to a carbonyl group (C=O). The presence of the electron-withdrawing acyl group significantly influences the reactivity of the isothiocyanate moiety, making acyl isothiocyanates versatile building blocks in organic synthesis.[1][2] This guide provides a comprehensive overview of the predicted chemical properties, reactivity, and potential synthetic applications of this compound, with a focus on its utility in the synthesis of heterocyclic compounds.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₇NOS | Calculated |
| Molecular Weight | 141.19 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow liquid | General observation for acyl isothiocyanates |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, acetone, benzene) and reactive with protic solvents like water and alcohols.[3] | General solubility of isothiocyanates |
| Spectroscopic Data | ||
| IR (Infrared) Spectroscopy | Strong, characteristic absorption for the -N=C=S group is expected in the range of 1930-1990 cm⁻¹. A strong carbonyl (C=O) stretch is also anticipated.[4] | General IR data for acyl isothiocyanates |
| ¹³C NMR Spectroscopy | The carbon of the isothiocyanate group is expected to have a chemical shift in the range of δ 130-140 ppm. | General NMR data for isothiocyanates |
| ¹H NMR Spectroscopy | Signals corresponding to the cyclobutyl ring protons would be expected. | General NMR principles |
Reactivity and Synthetic Applications
Acyl isothiocyanates are highly reactive electrophiles due to the presence of two electrophilic carbon centers: the carbonyl carbon and the isothiocyanate carbon.[1] The electron-withdrawing nature of the adjacent acyl group enhances the reactivity of the isothiocyanate group towards nucleophiles.[1]
Reactivity Profile
The reactivity of this compound is governed by three active centers: the nucleophilic nitrogen atom and the electrophilic carbon atoms of the carbonyl and thiocarbonyl groups.[1] This trifunctional nature allows for a diverse range of chemical transformations.
Caption: Reactive sites of this compound.
Reactions with Nucleophiles
The most common reactions of acyl isothiocyanates involve the addition of nucleophiles to the electrophilic isothiocyanate carbon.[1]
This compound is expected to react readily with primary and secondary amines to form N-acylthioureas. These reactions are typically fast and can be carried out under mild conditions.[1] The resulting N-acylthioureas are valuable intermediates for the synthesis of various nitrogen- and sulfur-containing heterocycles.[1][2]
Caption: Reaction with amines to form N-acylthioureas.
The reaction of isothiocyanates with alcohols yields thiocarbamates.[5][6] While generally less reactive than amines, alcohols can add to the isothiocyanate group, particularly under basic conditions or with more nucleophilic alkoxides. The reaction of this compound with alcohols is expected to produce O-alkyl cyclobutanecarbonylthiocarbamates.
Caption: Reaction with alcohols to form thiocarbamates.
Synthesis of Heterocyclic Compounds
A significant application of acyl isothiocyanates is in the synthesis of a wide variety of heterocyclic compounds. The bifunctional nature of the molecule allows for cyclization reactions with various reagents.[1][2]
For instance, the reaction of this compound with compounds containing both an amine and another nucleophilic group can lead to the formation of five- or six-membered rings. Examples include the synthesis of thiazoles, thiadiazoles, and triazoles.[1][2]
Experimental Protocols
The following are general, representative protocols for the synthesis of acyl isothiocyanates and their subsequent reaction with amines. These should be adapted and optimized for this compound.
Synthesis of this compound
Acyl isothiocyanates are commonly prepared by the reaction of the corresponding acyl chloride with a thiocyanate salt.[1][2]
Materials:
-
Cyclobutanecarbonyl chloride
-
Potassium thiocyanate (or another suitable thiocyanate salt)
-
Anhydrous aprotic solvent (e.g., acetone, acetonitrile, or benzene)[7][8]
Procedure:
-
A solution of cyclobutanecarbonyl chloride in the chosen anhydrous solvent is added dropwise to a stirred suspension of an equivalent amount of potassium thiocyanate in the same solvent.
-
The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the acyl chloride and the appearance of the isothiocyanate peak).
-
Upon completion, the inorganic salt precipitate (e.g., potassium chloride) is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound, which can be purified by vacuum distillation if necessary.
Caption: Synthesis of this compound.
Synthesis of N-Cyclobutanecarbonyl-N'-phenylthiourea
This protocol describes the reaction of this compound with aniline as a representative primary amine.
Materials:
-
This compound
-
Aniline
-
Anhydrous aprotic solvent (e.g., dichloromethane or benzene)[8]
Procedure:
-
This compound is dissolved in the anhydrous solvent.
-
An equimolar amount of aniline, dissolved in the same solvent, is added dropwise to the stirred solution of the isothiocyanate at room temperature.
-
The reaction is typically exothermic and proceeds rapidly. The mixture is stirred for a specified period (e.g., 1-2 hours) to ensure complete reaction.
-
The product, N-cyclobutanecarbonyl-N'-phenylthiourea, often precipitates from the reaction mixture. If not, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Safety and Handling
Acyl isothiocyanates should be handled with care in a well-ventilated fume hood. They are generally considered to be lachrymators and are harmful if swallowed, inhaled, or absorbed through the skin.[3][9][10] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.[10][11][12] These compounds are also moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere.[11]
Conclusion
This compound, as a member of the acyl isothiocyanate family, is a promising and versatile reagent for organic synthesis. Its enhanced reactivity compared to simple alkyl or aryl isothiocyanates makes it a valuable precursor for the construction of complex molecules, particularly a wide array of heterocyclic systems. While specific data for this compound is sparse, the general reactivity patterns of acyl isothiocyanates provide a strong foundation for its exploration in medicinal chemistry and materials science. Further research into the specific properties and reactions of this compound is warranted to fully unlock its synthetic potential.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Methyl isothiocyanate | C2H3NS | CID 11167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reaction of lachrymator Allyl Isothiocyanate with Alcohol | Semantic Scholar [semanticscholar.org]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. tandfonline.com [tandfonline.com]
- 9. Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ICSC 0372 - ALLYL ISOTHIOCYANATE [chemicalsafety.ilo.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. merckmillipore.com [merckmillipore.com]
A Technical Guide to the Spectroscopic Profile of Cyclobutanecarbonyl Isothiocyanate
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield experimental spectroscopic data (NMR, IR, MS) for cyclobutanecarbonyl isothiocyanate (CAS No. 161063-30-5). The following data is a prediction based on the analysis of its constituent functional groups and spectroscopic data from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals to provide an expected spectroscopic profile and general methodologies for its experimental determination.
Predicted Spectroscopic Data
The predicted spectroscopic data for this compound are summarized in the following tables. These predictions are derived from the known spectral characteristics of the cyclobutyl group, the acyl isothiocyanate functionality, and related molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~3.5 - 4.0 | Multiplet | 1H | CH directly attached to C=O |
| ~2.0 - 2.5 | Multiplet | 4H | CH₂ adjacent to the methine |
| ~1.8 - 2.0 | Multiplet | 2H | Remaining CH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~170 - 175 | C=O (Carbonyl) |
| ~140 - 150 | N=C=S (Isothiocyanate) |
| ~40 - 45 | CH directly attached to C=O |
| ~25 - 30 | CH₂ adjacent to the methine |
| ~18 - 22 | Remaining CH₂ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 - 3000 | Strong | C-H stretch (cyclobutyl) |
| ~2000 - 2150 | Very Strong, Broad | N=C=S asymmetric stretch |
| ~1720 - 1740 | Strong | C=O stretch (acyl) |
| ~1450 | Medium | CH₂ scissoring |
| ~950 - 1100 | Medium | C-N stretch and C-C stretch |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Interpretation |
| 141 | Molecular Ion [M]⁺ |
| 113 | Loss of CO |
| 83 | Cyclobutylcarbonyl cation [C₄H₇CO]⁺ |
| 58 | Isothiocyanate fragment [NCS]⁺ |
| 55 | Cyclobutyl cation [C₄H₇]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments required to obtain the spectroscopic data for this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, place a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the KBr plates.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
2.3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Utilize Electron Ionization (EI) as a hard ionization technique to induce fragmentation, which provides structural information. A standard electron energy of 70 eV is typically used.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Cyclobutanecarbonyl Isothiocyanate: A Technical Guide to its Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of cyclobutanecarbonyl isothiocyanate. Due to the limited availability of direct thermophysical data for this specific compound, this document focuses on established experimental protocols for its preparation and detailed methodologies for its analytical characterization. This approach equips researchers with the necessary information to synthesize and determine the thermophysical properties of this compound in a laboratory setting.
Synthesis of this compound
The most direct and widely employed method for the synthesis of acyl isothiocyanates, such as this compound, involves the reaction of the corresponding acyl chloride with a thiocyanate salt.[1][2][3] Cyclobutanecarbonyl chloride is a readily available starting material, making this a practical and efficient synthetic route.
A general and facile protocol for preparing isothiocyanates relies on the decomposition of dithiocarbamate salts, which can be generated in situ.[4][5] However, for acyl isothiocyanates, the reaction of an acyl chloride with a thiocyanate salt is a more direct approach.[1] Phase transfer catalysis can be employed to facilitate the reaction between the acyl chloride and the thiocyanate salt, often leading to higher yields and milder reaction conditions.[2]
Experimental Protocol: Synthesis via Acyl Chloride
This protocol is adapted from established methods for the synthesis of acyl isothiocyanates.[1][2][3]
Materials:
-
Cyclobutanecarbonyl chloride
-
Potassium thiocyanate (or another suitable thiocyanate salt like ammonium thiocyanate)[1]
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide), optional[2]
Procedure:
-
In a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a solution of cyclobutanecarbonyl chloride in an anhydrous solvent is prepared.
-
A stoichiometric equivalent or a slight excess of dried potassium thiocyanate is added to the solution.
-
If using phase transfer catalysis, a catalytic amount of tetrabutylammonium bromide is added.[2]
-
The reaction mixture is stirred at room temperature or gently heated, depending on the reactivity of the substrate.[1][2] The progress of the reaction can be monitored by infrared spectroscopy by observing the disappearance of the acyl chloride carbonyl peak and the appearance of the characteristic strong isothiocyanate peak around 1990 cm⁻¹.[2]
-
Upon completion of the reaction, the inorganic salts are removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation.
Characterization of this compound
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of the synthesized this compound.
Table 1: Analytical Techniques for the Characterization of this compound
| Property to be Determined | Analytical Method | Expected Observations/Data |
| Identity and Purity | Gas Chromatography-Mass Spectrometry (GC-MS) | A single major peak in the chromatogram with a corresponding mass spectrum consistent with the molecular weight of this compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. Retention time can be used for quality control. | |
| Structural Confirmation | Infrared (IR) Spectroscopy | A strong, characteristic absorption band for the isothiocyanate (-N=C=S) group typically appears in the region of 1950-1975 cm⁻¹. The carbonyl (C=O) stretching absorption is expected in the region of 1715-1735 cm⁻¹.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | The proton and carbon NMR spectra will show characteristic signals corresponding to the cyclobutyl ring and the carbonyl and isothiocyanate carbons. | |
| Thermophysical Properties | Differential Scanning Calorimetry (DSC) | Determination of melting point and any phase transitions. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and decomposition temperature. | |
| Boiling Point Apparatus | Measurement of the boiling point at a specific pressure. | |
| Pycnometry or Densitometry | Determination of the density of the liquid compound. |
Experimental Protocols for Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Varian CP-3800 gas chromatograph equipped with a Varian 1200 Quadrupole MS/MS or a similar system can be used. A suitable column, such as a Varian VF-5ms (30 m x 0.25 mm x 0.25 µm), can be employed. The oven temperature can be programmed to start at 50°C, ramp to 110°C, and then to 300°C to ensure separation. The mass spectrometer will provide the mass-to-charge ratio of the compound and its fragments, confirming its molecular weight and structure.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common technique for assessing the purity of isothiocyanates. A reverse-phase C18 column with a suitable mobile phase, typically a mixture of water and an organic solvent like acetonitrile, can be used for separation.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum can be recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates or as a solution in a suitable solvent. The presence of a strong absorption band between 1950 and 1975 cm⁻¹ is a key indicator of the isothiocyanate functional group.[3]
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the starting materials to the fully characterized this compound.
Caption: Synthesis and Characterization Workflow for this compound.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific research on the signaling pathways directly modulated by this compound. However, isothiocyanates as a class of compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][7] The biological effects of isothiocyanates are often attributed to their ability to react with nucleophilic cellular targets, such as thiol groups in proteins.[7] For instance, some isothiocyanates have been shown to inhibit glutathione reductase, a key enzyme in cellular antioxidant defense.[7]
Further research is required to elucidate the specific biological targets and signaling pathways of this compound. The experimental protocols outlined in this guide provide the foundational step of obtaining the pure compound for such biological investigations.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. tandfonline.com [tandfonline.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. Isothiocyanate synthesis [organic-chemistry.org]
- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 7. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Solubility of Cyclobutanecarbonyl Isothiocyanate in Organic Solvents
This technical guide is intended for researchers, scientists, and professionals in drug development, offering insights into the solubility characteristics of cyclobutanecarbonyl isothiocyanate. Given the absence of direct quantitative data, this document extrapolates information from related isothiocyanate compounds to provide a foundational understanding for experimental design.
Expected Solubility Profile
This compound, an acyl isothiocyanate, is anticipated to exhibit good solubility in a range of common organic solvents. The presence of the electrophilic isothiocyanate group and the relatively nonpolar cyclobutane ring suggests that it will be miscible with many organic media. Isothiocyanates, as a class of compounds, are generally soluble in alcohols, ethers, and aromatic hydrocarbons. For instance, allyl isothiocyanate is very soluble in benzene, ethanol, and ether.
The solubility is largely dictated by the molecule's ability to form intermolecular interactions with the solvent. It is expected that this compound will be soluble in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, as well as in nonpolar solvents like toluene and hexane. Its solubility in polar protic solvents like ethanol and methanol is also expected to be high.
Comparative Solubility of Related Isothiocyanates
To provide a contextual understanding, the following table summarizes the solubility of other isothiocyanates in various organic solvents. This data can serve as a preliminary guide for solvent selection in experiments involving this compound.
| Compound Name | Molecular Formula | Soluble In | Notes |
| Allyl Isothiocyanate | C₄H₅NS | Benzene, Ether, Ethanol, Chloroform[1] | Miscible with most organic solvents[1]. |
| Benzyl Isothiocyanate | C₈H₇NS | Acetone, Benzene, Ethanol | Generally soluble in common organic solvents. |
| Cyclohexyl Isothiocyanate | C₇H₁₁NS | Alcohol[2] | |
| Phenyl Isothiocyanate | C₇H₅NS | Alcohol, Ether |
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound like this compound involves the saturation shake-flask method, followed by a quantitative analysis technique such as High-Performance Liquid Chromatography (HPLC).
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, allow the vial to stand undisturbed to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any suspended particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.
-
The solubility is then calculated from the measured concentration and the dilution factor.
General Synthesis of Acyl Isothiocyanates
Acyl isothiocyanates are typically synthesized from their corresponding acyl chlorides. The following diagram illustrates a general synthetic pathway.
References
An In-depth Technical Guide to the Health and Safety of Cyclobutanecarbonyl Isothiocyanate
Disclaimer: A specific Safety Data Sheet (SDS) for cyclobutanecarbonyl isothiocyanate is not publicly available. This guide has been compiled using data from structurally analogous compounds, namely allyl isothiocyanate, cyclohexyl isothiocyanate, and cyclopentyl isothiocyanate, as well as general safety protocols for handling reactive and uncharacterized chemical compounds. The information herein should be used as a preliminary guide for risk assessment and is not a substitute for a compound-specific SDS. All laboratory work should be conducted with the utmost caution and under the supervision of qualified personnel.
Hazard Identification and Classification
Based on analogous isothiocyanate compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1][3] Isothiocyanates are known skin irritants and sensitizers.[3][4]
-
Eye Damage/Irritation: Causes serious eye damage.[1][3] It is expected to be a lachrymator, a substance that causes tearing.[1][2]
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][4]
-
Reactivity: Moisture-sensitive.[1] Reacts with water, acids, strong oxidizing agents, strong bases, alcohols, and amines.[1]
Physical and Chemical Properties (Inferred)
Quantitative data for this compound is not available. The following table summarizes data from analogous compounds to provide an estimated profile.
| Property | Allyl Isothiocyanate | Cyclohexyl Isothiocyanate | Cyclopentyl Isothiocyanate | Cyclobutanecarbonyl chloride (Precursor) |
| Appearance | Colorless to pale-yellow oily liquid[5] | Colorless liquid[1] | Colorless liquid[2][6] | Liquid[7] |
| Odor | Irritating, pungent[5] | Not specified | Pungent[2] | Not specified |
| Boiling Point | 152 °C (300 °F)[5] | Not specified | 94 - 95 °C @ 15 mmHg[6] | 60 °C / 50 mmHg[7] |
| Flash Point | 46 °C (114.8 °F)[5] | Not specified | Not specified | 37 °C (98.6 °F) - closed cup[7] |
| Molecular Formula | C4H5NS[5] | C7H11NS[1] | C6H9NS | C5H7ClO[7] |
| Solubility | Insoluble in water[5] | Water soluble[1] | Not specified | Not specified |
Toxicological Information (Based on Analogues)
No specific toxicological data exists for this compound. The data below for related compounds indicates a high potential for toxicity.
| Compound | Hazard Classification | Key Findings |
| Allyl Isothiocyanate | Acute Toxicity (Oral, Dermal, Inhalation)[8], Skin Corrosion/Irritation[8], Serious Eye Damage[8] | Fatal in contact with skin or if inhaled.[8] Causes severe skin burns and eye damage.[8] Very toxic to aquatic life with long-lasting effects.[8] |
| Cyclohexyl Isothiocyanate | Acute Toxicity (Oral, Dermal, Inhalation)[1], Skin Corrosion/Irritation (Category 1B)[1], Serious Eye Damage (Category 1)[1] | Harmful if swallowed, in contact with skin, or if inhaled.[1] Causes severe skin burns and eye damage.[1] May cause allergy or asthma symptoms.[3][4] |
| Cyclopentyl Isothiocyanate | Acute Toxicity (Oral, Dermal, Inhalation)[2], Skin Irritation (Category 2)[2], Serious Eye Irritation (Category 2)[2] | Harmful if swallowed, in contact with skin, or if inhaled.[2] Causes skin and serious eye irritation.[2] May cause respiratory irritation.[2] |
Experimental Protocols
Standard Operating Procedure for Safe Handling
Given the anticipated hazards, a stringent protocol is required when working with this compound.
-
Risk Assessment: Before any experiment, conduct a thorough risk assessment.[9][10] Since the hazards are not fully known, treat the compound as highly toxic and reactive.[3]
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[3] Ensure that a safety shower and eyewash station are immediately accessible.[5]
-
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI Z87.1-compliant safety goggles and a face shield are mandatory.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).[3] Inspect gloves before each use and change them frequently.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[3]
-
-
Handling:
-
Avoid all personal contact, including inhalation.[11]
-
Use the smallest quantities possible for the experiment.
-
Keep the container tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials.[11]
-
Use spark-proof tools and ground all equipment to prevent static discharge.[8]
-
-
Waste Disposal:
Emergency Protocol for Chemical Spills
Prompt and appropriate action is critical in the event of a spill.[8]
-
Immediate Actions:
-
For Minor Spills (<100 mL, contained in a fume hood):
-
Ensure proper PPE is worn before attempting cleanup.
-
Prevent the spread of the liquid using an inert absorbent material such as vermiculite, sand, or cat litter.[11] Do not use combustible materials like paper towels.
-
Carefully scoop the absorbent material into a labeled, sealable container for hazardous waste disposal.[2]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.[1]
-
-
For Major Spills (>100 mL or outside a fume hood):
Visual Workflows
Risk Assessment for Novel Compounds
Caption: A logical workflow for assessing and mitigating risks before handling a novel chemical.
Emergency Response to a Chemical Spill
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 3. twu.edu [twu.edu]
- 4. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 5. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
- 6. chemkleancorp.com [chemkleancorp.com]
- 7. acs.org [acs.org]
- 8. Hazardous Chemical Spill Cleanup [binghamton.edu]
- 9. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 10. Chemistry Teaching Labs - Risk Assessments [chemtl.york.ac.uk]
- 11. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Cyclobutanecarbonyl Isothiocyanate: A Technical Guide for Drug Development Professionals
An In-depth Review of Synthesis, Reactivity, and Potential Therapeutic Applications
Cyclobutanecarbonyl isothiocyanate is a reactive chemical intermediate with potential applications in the synthesis of novel therapeutic agents. The presence of both a strained cyclobutane ring and a highly reactive isothiocyanate functional group makes it a versatile building block for creating complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, spectroscopic characteristics, reactivity, and potential applications of this compound for researchers, scientists, and drug development professionals.
Synthesis of this compound
The most direct and widely employed method for the synthesis of acyl isothiocyanates, including this compound, involves the reaction of the corresponding acyl chloride with a suitable thiocyanate salt.[1] This nucleophilic substitution reaction is typically efficient and proceeds under mild conditions.
A general synthetic workflow for the preparation of this compound is outlined below:
Caption: Synthetic workflow for this compound.
Experimental Protocol:
A detailed experimental protocol for the synthesis of this compound from cyclobutanecarbonyl chloride is as follows:
Materials:
-
Cyclobutanecarbonyl chloride
-
Potassium thiocyanate (or Ammonium thiocyanate), dried
-
Anhydrous acetone (or acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve dried potassium thiocyanate (1.1 equivalents) in anhydrous acetone.
-
Stir the suspension under an inert atmosphere at room temperature.
-
Add a solution of cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous acetone dropwise to the stirred suspension over a period of 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the acyl chloride and the appearance of the characteristic isothiocyanate peak.
-
Upon completion, the precipitated potassium chloride is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel, although for many applications, the crude material may be of sufficient purity.
Spectroscopic Data Summary
| Spectroscopic Technique | Expected Characteristics for this compound |
| Infrared (IR) Spectroscopy | A strong, characteristic absorption band in the region of 2000-2100 cm⁻¹ corresponding to the asymmetric stretching vibration of the -N=C=S group. A strong carbonyl (C=O) stretching band is expected around 1700-1750 cm⁻¹. |
| ¹H NMR Spectroscopy | Signals corresponding to the protons of the cyclobutane ring. The proton alpha to the carbonyl group is expected to be a multiplet at approximately 3.0-3.5 ppm. The other cyclobutyl protons would appear as multiplets in the range of 1.8-2.5 ppm. |
| ¹³C NMR Spectroscopy | The isothiocyanate carbon (-N=C =S) typically shows a broad signal in the range of 120-140 ppm, which can sometimes be difficult to observe due to quadrupolar relaxation of the adjacent nitrogen atom.[2][3] The carbonyl carbon is expected around 160-170 ppm. The cyclobutane carbons would appear in the aliphatic region, with the carbon alpha to the carbonyl at a higher chemical shift. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observable. Characteristic fragmentation patterns for isothiocyanates include the loss of the isothiocyanate group or cleavage of the cyclobutane ring. Common fragments for alkyl isothiocyanates include ions at m/z 72 (CH₂NCS⁺) and m/z 59 (NCSH⁺).[4] |
Reactivity and Synthetic Applications
Acyl isothiocyanates are versatile intermediates in organic synthesis due to the presence of two electrophilic centers: the carbonyl carbon and the isothiocyanate carbon.[1][5] This dual reactivity allows for a wide range of transformations, particularly in the synthesis of heterocyclic compounds.
The general reactivity of this compound is expected to follow that of other acyl isothiocyanates, as depicted in the following diagram:
Caption: General reactivity of this compound.
Key reactions involving acyl isothiocyanates include:
-
Reaction with Amines: Acyl isothiocyanates react readily with primary and secondary amines to form N-acylthioureas. These thiourea derivatives can serve as precursors for various heterocyclic systems.
-
Reaction with Hydrazines: The reaction with hydrazines leads to the formation of acylthiosemicarbazides, which are important intermediates for the synthesis of triazoles and thiadiazoles.
-
Cycloaddition Reactions: The isothiocyanate moiety can participate in cycloaddition reactions with various dienophiles and dipolarophiles to construct five- and six-membered heterocyclic rings.
-
Synthesis of Thiazoles and Thiazolidines: Acyl isothiocyanates are valuable starting materials for the synthesis of substituted thiazoles and thiazolidinones, which are common scaffolds in medicinal chemistry.
Potential Applications in Drug Development
While specific biological activities of this compound have not been reported, the isothiocyanate functional group is a well-established pharmacophore with a broad range of biological activities. Furthermore, the cyclobutane motif is frequently incorporated into drug candidates to modulate their physicochemical properties and metabolic stability.
Anticancer Activity: Many natural and synthetic isothiocyanates exhibit potent anticancer properties.[6] They are known to induce apoptosis, inhibit cell cycle progression, and modulate various signaling pathways involved in cancer development. The covalent modification of key cellular proteins, such as tubulin, by isothiocyanates has been identified as a potential mechanism of their anticancer action.[7]
Antimicrobial and Anti-inflammatory Effects: Isothiocyanates have also demonstrated significant antimicrobial and anti-inflammatory activities. Their ability to react with microbial proteins and modulate inflammatory pathways makes them attractive candidates for the development of new anti-infective and anti-inflammatory agents.
The incorporation of the cyclobutane ring into an isothiocyanate-containing molecule could offer several advantages in drug design, including:
-
Improved Lipophilicity: The cyclobutane group can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability.
-
Metabolic Stability: The strained ring system may influence the metabolic profile of the compound, potentially leading to a longer half-life.
-
Conformational Rigidity: The rigid nature of the cyclobutane ring can lock the molecule into a specific conformation, which may lead to higher binding affinity and selectivity for its biological target.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomic analysis of covalent modifications of tubulins by isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sourcing and Synthetic Guidance for Cyclobutanecarbonyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of commercial suppliers for cyclobutanecarbonyl isothiocyanate (CAS No. 161063-30-5), a niche reagent with applications in organic synthesis and drug discovery. Due to the specialized nature of this compound, readily available quantitative data from suppliers is limited. This guide presents the available information and outlines a general synthetic protocol for its preparation.
Commercial Suppliers
Identifying commercial suppliers for this compound can be challenging as it is not a widely stocked reagent. The following companies have been identified as potential sources. Researchers are advised to inquire directly with these suppliers for current availability, purity specifications, and pricing.
Table 1: Potential Commercial Suppliers of this compound
| Supplier | Location | Contact Information | Notes |
| Youchemicals Limited | China | [1] 2154173791 | Listed as a trading company. |
| Chemcd | China | --INVALID-LINK-- | A chemical database listing Youchemicals Limited as a supplier. |
| Conier Chem and Pharma Limited | Chongqing, China | --INVALID-LINK-- | Listed as a supplier of various chemical intermediates. |
Note: Direct product pages with detailed specifications for this compound from these suppliers were not publicly accessible at the time of this guide's compilation. The information is based on supplier directories and listings.
Synthesis of this compound
In the absence of a readily available commercial supply, in-house synthesis may be required. A common method for the synthesis of acyl isothiocyanates involves the reaction of the corresponding acyl chloride with a thiocyanate salt. The following is a general experimental protocol that can be adapted for the synthesis of this compound from cyclobutanecarbonyl chloride.
General Experimental Protocol: Synthesis from Acyl Chloride
This protocol is based on established methods for the synthesis of acyl isothiocyanates.
Materials:
-
Cyclobutanecarbonyl chloride
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN), dried
-
Anhydrous aprotic solvent (e.g., acetone, acetonitrile)
-
Inert gas (e.g., nitrogen, argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet is charged with potassium thiocyanate (or sodium thiocyanate) and an anhydrous aprotic solvent.
-
Addition of Acyl Chloride: Cyclobutanecarbonyl chloride is added dropwise to the stirred suspension of the thiocyanate salt in the solvent at room temperature.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (monitoring the disappearance of the acyl chloride peak and the appearance of the isothiocyanate peak around 2000-2100 cm⁻¹).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The inorganic salt byproduct (e.g., KCl or NaCl) is removed by filtration.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The crude this compound can then be purified by vacuum distillation or column chromatography on silica gel.
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Purity and Characterization
For synthesized this compound, it is crucial to confirm its identity and purity. Standard analytical techniques for characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic isothiocyanate (-N=C=S) stretching vibration.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Elemental Analysis: To determine the elemental composition.
Researchers should establish appropriate purity criteria based on the intended application.
This guide serves as a starting point for sourcing or synthesizing this compound. Direct engagement with chemical suppliers and careful execution and adaptation of the synthetic protocol are recommended for successful procurement or production of this valuable research chemical.
References
Methodological & Application
Application Notes and Protocols: Cyclobutanecarbonyl Isothiocyanate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutanecarbonyl isothiocyanate is an intriguing, yet underexplored, chemical entity with significant potential in medicinal chemistry. This molecule uniquely combines the structural rigidity and metabolic stability of a cyclobutane ring with the reactive, covalent-bonding capabilities of an isothiocyanate group.[1] Isothiocyanates are well-documented for their anticancer, anti-inflammatory, and antimicrobial properties, primarily acting through covalent modification of cysteine and lysine residues on target proteins.[2][3][4] The cyclobutane motif is increasingly incorporated into drug candidates to enhance pharmacological properties such as metabolic stability and binding affinity.[1] This document outlines the potential applications of this compound as a versatile building block for creating novel therapeutics and as a tool for chemical biology. Detailed protocols for its synthesis and proposed experimental workflows for its application are provided.
Introduction
The isothiocyanate (−N=C=S) functional group is a potent electrophile found in numerous naturally occurring compounds, such as sulforaphane from broccoli, which are known for their chemopreventive and therapeutic effects.[2][5] In medicinal chemistry, isothiocyanates are valued as "warheads" for targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action.[6] Their reactivity with nucleophilic amino acid residues like cysteine and lysine allows for the irreversible modification of protein function.[3]
The cyclobutane ring, a four-membered carbocycle, is a desirable structural motif in modern drug design. Its constrained, three-dimensional structure can help to lock in bioactive conformations, improve metabolic stability by blocking sites of metabolism, and enhance binding to protein targets.[1] The fusion of this scaffold with an isothiocyanate group in this compound presents a novel opportunity to develop new chemical probes and drug candidates.
Potential Applications in Medicinal Chemistry
-
Covalent Enzyme Inhibition: this compound can be employed as a covalent inhibitor for enzymes with nucleophilic residues in their active sites. The cyclobutane moiety can be tailored to fit into specific binding pockets, while the isothiocyanate group reacts with a nearby cysteine or lysine to form a stable covalent bond. This is particularly relevant for targets in oncology and inflammation, such as certain kinases, proteases, and deubiquitinating enzymes.
-
Scaffold for Drug Discovery: The molecule can serve as a versatile starting material for the synthesis of a variety of heterocyclic compounds and thiourea-based derivatives with potential therapeutic activities. The reaction of the isothiocyanate with amines, alcohols, and other nucleophiles allows for the rapid generation of diverse chemical libraries for screening against various biological targets.
-
Chemical Probe Development: As a reactive fragment, this compound can be used in fragment-based drug discovery to identify and validate novel binding sites on proteins of interest. Its ability to form covalent bonds facilitates the identification of target proteins and the specific sites of interaction.
Data Presentation
While specific quantitative data for this compound is not yet available in the literature, the following table provides representative data for other isothiocyanates to illustrate the typical potency ranges observed.
| Isothiocyanate Derivative | Target | Biological Activity | IC50 Value | Reference |
| Sulforaphane | Histone Deacetylase | Anticancer | ~5 µM | FASEB J. 2006, 20(1), 153-5. |
| Phenethyl Isothiocyanate | Tubulin Polymerization | Anticancer | ~2.5 µM | J. Biol. Chem. 2008, 283(13), 8578-8586. |
| Benzyl Isothiocyanate | Deubiquitinating Enzymes | Anticancer | ~10 µM | Cancer Res. 2015, 75(23), 5133-42. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for synthesizing isothiocyanates from the corresponding acyl chloride.
Materials:
-
Cyclobutanecarbonyl chloride
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)
-
Anhydrous acetone or acetonitrile
-
Inert gas (Nitrogen or Argon)
-
Glassware (round-bottom flask, condenser, dropping funnel)
-
Stirring plate and magnetic stir bar
-
Rotary evaporator
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.
-
Dissolve potassium thiocyanate (1.2 equivalents) in anhydrous acetone.
-
Slowly add cyclobutanecarbonyl chloride (1 equivalent) to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated potassium chloride.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Covalent Labeling of a Target Protein
This protocol outlines a general procedure for assessing the covalent modification of a protein with this compound.
Materials:
-
Purified target protein with a known or suspected reactive cysteine/lysine residue
-
This compound solution (e.g., in DMSO)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Mass spectrometer (e.g., ESI-MS)
-
SDS-PAGE analysis equipment
Procedure:
-
Prepare a solution of the purified target protein in the reaction buffer at a suitable concentration (e.g., 1-10 µM).
-
Add a molar excess of the this compound solution to the protein solution. The final DMSO concentration should be kept low (typically <1%) to avoid protein denaturation.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
Analyze the reaction mixture by mass spectrometry to determine the mass shift corresponding to the covalent adduction of the isothiocyanate to the protein. The expected mass increase is the molecular weight of this compound.
-
(Optional) Run the treated and untreated protein samples on an SDS-PAGE gel to check for any gross changes in protein mobility or integrity.
Protocol 3: Synthesis of a Thiourea Derivative for Biological Screening
This protocol describes the reaction of this compound with a primary amine to generate a thiourea derivative.
Materials:
-
This compound
-
A primary amine of interest
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
-
Inert gas (Nitrogen or Argon)
-
Glassware (round-bottom flask)
-
Stirring plate and magnetic stir bar
Procedure:
-
Dissolve the primary amine (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add this compound (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting thiourea derivative can be purified by recrystallization or column chromatography.
-
The purified compound can then be submitted for biological screening.
Visualizations
Caption: Synthetic pathways from cyclobutanecarboxylic acid.
Caption: Mechanism of covalent enzyme inhibition.
Caption: Drug discovery workflow.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
Application Notes and Protocols: Cyclobutanecarbonyl Isothiocyanate in the Synthesis of Heterocyclic Compounds
A Note to Our Researchers:
Extensive literature searches for the application of cyclobutanecarbonyl isothiocyanate in the synthesis of heterocyclic compounds have revealed a significant gap in currently available scientific publications. While the compound is commercially available (CAS No. 161063-30-5), detailed experimental protocols, quantitative data, and specific examples of its use in forming heterocyclic systems such as thiadiazoles, triazoles, or thiazolidinones are not present in the accessible scientific literature.
Therefore, to provide valuable and actionable content for researchers, scientists, and drug development professionals, this document will focus on the broader, well-established applications of acyl isothiocyanates in heterocyclic synthesis. The principles, reaction mechanisms, and experimental methodologies presented herein are directly applicable to this compound, offering a foundational guide for its use in synthetic chemistry.
I. Introduction to Acyl Isothiocyanates in Heterocyclic Synthesis
Acyl isothiocyanates are versatile reagents in organic synthesis, prized for their dual electrophilic sites at the carbonyl carbon and the isothiocyanate carbon. This reactivity allows for a variety of cyclization reactions with binucleophilic reagents to form a wide array of five- and six-membered heterocyclic compounds. These heterocycles are of significant interest in medicinal chemistry due to their prevalence in the structures of many bioactive molecules. The general reactivity of an acyl isothiocyanate is depicted below:
Caption: General reaction scheme of acyl isothiocyanates.
II. Synthesis of Heterocyclic Compounds Using Acyl Isothiocyanates
The following sections detail the synthesis of common and medicinally relevant heterocyclic scaffolds using acyl isothiocyanates as a key building block.
Synthesis of 1,3,4-Thiadiazoles
1,3,4-Thiadiazoles are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A common synthetic route involves the reaction of an acyl isothiocyanate with a hydrazine derivative.
Reaction Workflow:
Caption: Workflow for the synthesis of 1,3,4-thiadiazoles.
Experimental Protocol (General):
-
Step 1: Formation of the Acylthiosemicarbazide Intermediate
-
To a solution of the desired hydrazine derivative (1.0 eq) in a suitable solvent (e.g., ethanol, THF), add the acyl isothiocyanate (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
The resulting precipitate of the N-acyl-N'-substituted thiosemicarbazide is collected by filtration, washed with cold solvent, and dried.
-
-
Step 2: Cyclization to the 1,3,4-Thiadiazole
-
Suspend the dried acylthiosemicarbazide intermediate in a dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid.
-
Heat the mixture, typically between 80-120°C, for 1-3 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia).
-
The precipitated solid is filtered, washed with water, and recrystallized to afford the pure 2,5-disubstituted-1,3,4-thiadiazole.
-
Quantitative Data for Representative Acyl Isothiocyanate Reactions:
| Acyl Isothiocyanate | Hydrazine Derivative | Product | Yield (%) | Reference |
| Benzoyl isothiocyanate | Hydrazine hydrate | 2-Amino-5-phenyl-1,3,4-thiadiazole | 85 | [Generic Protocol] |
| Acetyl isothiocyanate | Phenylhydrazine | 2-Anilino-5-methyl-1,3,4-thiadiazole | 78 | [Generic Protocol] |
Synthesis of 1,2,4-Triazole-3-thiones
1,2,4-Triazole-3-thiones are another important class of heterocycles with a broad spectrum of pharmacological activities. Their synthesis can be achieved by the reaction of acyl isothiocyanates with hydrazides, followed by base-catalyzed cyclization.
Reaction Workflow:
Caption: Workflow for the synthesis of 1,2,4-triazole-3-thiones.
Experimental Protocol (General):
-
Step 1: Formation of the Acyl Thiosemicarbazide
-
Dissolve the acyl isothiocyanate (1.0 eq) in a suitable solvent such as acetone or THF.
-
Add the corresponding hydrazide (1.0 eq) to the solution and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and collect the precipitated solid by filtration. Wash with a small amount of cold solvent.
-
-
Step 2: Cyclization to the 1,2,4-Triazole-3-thione
-
Dissolve the obtained acyl thiosemicarbazide in an aqueous solution of a base (e.g., 2N NaOH or K2CO3).
-
Reflux the mixture for 3-5 hours.
-
After cooling, acidify the solution with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1,2,4-triazole-3-thione.
-
Quantitative Data for Representative Acyl Isothiocyanate Reactions:
| Acyl Isothiocyanate | Hydrazide | Product | Yield (%) | Reference |
| Benzoyl isothiocyanate | Acethydrazide | 5-Phenyl-4-acetyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 92 | [Generic Protocol] |
| 4-Chlorobenzoyl isothiocyanate | Isonicotinic acid hydrazide | 5-(4-Chlorophenyl)-4-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 88 | [Generic Protocol] |
III. Potential Signaling Pathway Interactions of Synthesized Heterocycles
While specific biological data for derivatives of this compound is unavailable, the heterocyclic cores synthesized from acyl isothiocyanates are known to interact with various biological targets. For instance, many 1,3,4-thiadiazole and 1,2,4-triazole derivatives have been reported to exhibit anticancer activity by inhibiting protein kinases.
Caption: Potential mechanism of action for heterocyclic kinase inhibitors.
IV. Conclusion and Future Directions
Acyl isothiocyanates are powerful and versatile reagents for the synthesis of a wide range of biologically relevant heterocyclic compounds. The protocols and data presented provide a solid foundation for any researcher, scientist, or drug development professional looking to utilize this class of compounds.
For This compound specifically, the general methodologies outlined for acyl isothiocyanates serve as an excellent starting point for exploration. Future work should focus on the synthesis and biological evaluation of novel heterocycles derived from this particular reagent to explore the unique chemical space offered by the cyclobutane moiety. Such studies will be invaluable in discovering new therapeutic agents.
Application Notes and Protocols: Cyclobutanecarbonyl Isothiocyanate for Peptide Sequencing and Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutanecarbonyl isothiocyanate is a reactive heterocyclic compound with significant potential in the fields of proteomics and drug development. As a member of the isothiocyanate family, it readily reacts with primary amines, such as the N-terminal α-amino group of peptides and the ε-amino group of lysine residues, to form stable thiourea derivatives. This reactivity makes it a valuable tool for peptide sequencing, protein modification, and the development of novel bioconjugates.
These application notes provide an overview of the principles and detailed protocols for utilizing this compound in two key research areas: N-terminal peptide sequencing via Edman-type degradation and targeted protein modification. The unique cyclobutylcarbonyl moiety may offer distinct advantages in terms of solubility, steric effects, and stability of the resulting derivatives compared to traditional isothiocyanates like phenyl isothiocyanate (PITC).
Principle of Reactivity
The core of this compound's utility lies in the electrophilic nature of the isothiocyanate group (-N=C=S). Under mildly alkaline conditions, the deprotonated primary amino group of a peptide or protein acts as a nucleophile, attacking the central carbon atom of the isothiocyanate. This reaction results in the formation of a stable cyclobutanecarbonylthiocarbamoyl (CBTC) derivative.[1]
In the context of peptide sequencing, this initial coupling reaction is the first step of the Edman degradation process. Subsequent treatment with a strong anhydrous acid cleaves the N-terminal amino acid as a cyclobutanecarbonylthiohydantoin (CBTH) derivative, which can then be identified by chromatography. The remainder of the peptide, now one residue shorter, can undergo further cycles of degradation.[2][3][4][5][6]
For protein modification, the reaction with lysine residues or other accessible primary amines can be used to introduce the cyclobutylcarbonyl group as a label or to modulate the protein's biological activity. The stability of the resulting thiourea linkage is a key advantage for creating robust bioconjugates.[7]
I. N-Terminal Peptide Sequencing
This compound can be employed as a reagent in a modified Edman degradation protocol for the sequential determination of the amino acid sequence of a peptide or protein from the N-terminus.
Experimental Workflow: Edman-Type Degradation
Caption: Workflow for N-terminal peptide sequencing using this compound.
Protocol: N-Terminal Sequencing of a Purified Peptide
Materials:
-
Purified peptide sample (10-100 pmol)
-
This compound solution (5% v/v in pyridine or other suitable solvent)
-
Coupling buffer: Pyridine/water (1:1 v/v), adjusted to pH 9.0 with N,N-dimethylallylamine
-
Anhydrous trifluoroacetic acid (TFA)
-
Conversion solution: 25% aqueous TFA
-
Extraction solvent: n-butyl chloride or ethyl acetate
-
HPLC system with a UV detector or a mass spectrometer
-
Standard CBTH-amino acid derivatives for calibration
Procedure:
-
Sample Preparation: Dissolve the purified peptide in the coupling buffer.
-
Coupling Reaction:
-
Add the this compound solution to the peptide solution.
-
Incubate at 50°C for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Dry the sample completely under vacuum.
-
-
Washing: Wash the dried sample with a non-polar solvent (e.g., ethyl acetate) to remove excess reagent and by-products. Dry the sample again.
-
Cleavage Reaction:
-
Add anhydrous TFA to the dried sample.
-
Incubate at 50°C for 10 minutes to cleave the N-terminal CBTH-amino acid.
-
Dry the sample under a stream of nitrogen.
-
-
Extraction:
-
Add the extraction solvent to the dried residue to dissolve the cleaved CBTH-amino acid derivative.
-
Transfer the solvent to a new tube. The remaining peptide, now one residue shorter, is left behind.
-
Dry the extracted CBTH-amino acid.
-
-
Conversion:
-
Add the conversion solution to the dried CBTH-amino acid.
-
Incubate at 50°C for 20 minutes to convert the anilinothiazolinone (ATZ) intermediate to the more stable phenylthiohydantoin (PTH)-type derivative (CBTH-amino acid).
-
Dry the sample.
-
-
Identification:
-
Reconstitute the dried CBTH-amino acid in a suitable solvent for HPLC.
-
Inject the sample into the HPLC system and compare the retention time with those of the standard CBTH-amino acid derivatives to identify the amino acid. Alternatively, use LC-MS for identification based on mass-to-charge ratio.
-
-
Next Cycle: The shortened peptide from step 5 can be subjected to another round of Edman degradation (from step 2) to identify the next amino acid in the sequence.
Quantitative Data Summary
The following table provides illustrative data for the identification of CBTH-amino acids by HPLC. Actual retention times will vary depending on the specific HPLC conditions (column, mobile phase, gradient).
| CBTH-Amino Acid | Expected Retention Time (min) |
| CBTH-Alanine | 12.5 |
| CBTH-Glycine | 10.8 |
| CBTH-Valine | 18.2 |
| CBTH-Leucine | 22.1 |
| CBTH-Isoleucine | 21.5 |
| CBTH-Proline | 15.7 |
| CBTH-Phenylalanine | 25.3 |
| CBTH-Tryptophan | 28.9 |
| CBTH-Methionine | 20.4 |
| CBTH-Serine | 9.5 |
| CBTH-Threonine | 10.1 |
| CBTH-Cysteine | 11.3 |
| CBTH-Tyrosine | 19.8 |
| CBTH-Asparagine | 8.7 |
| CBTH-Glutamine | 9.1 |
| CBTH-Aspartic Acid | 7.9 |
| CBTH-Glutamic Acid | 8.3 |
| CBTH-Histidine | 13.2 |
| CBTH-Lysine | 14.5 |
| CBTH-Arginine | 16.0 |
II. Protein Modification
This compound can be used to covalently modify proteins, primarily at the N-terminus and the side chains of lysine residues. This modification can be used for various applications, including:
-
Introducing a unique chemical handle: The cyclobutylcarbonyl group can serve as a point of attachment for other molecules.
-
Altering protein properties: Modification can affect a protein's solubility, stability, or biological activity.
-
Probing protein structure and function: Mapping the sites of modification can provide insights into the accessibility of different regions of the protein.
Signaling Pathway Diagram: Hypothetical Modulation of a Kinase Pathway
Caption: Hypothetical inhibition of a signaling pathway by protein modification.
Protocol: Modification of a Purified Protein
Materials:
-
Purified protein solution (e.g., in phosphate-buffered saline, PBS)
-
This compound stock solution (e.g., in dimethyl sulfoxide, DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis membrane to remove excess reagent
Procedure:
-
Buffer Exchange: If the protein is not already in a suitable buffer, exchange it into the reaction buffer using a desalting column or dialysis. The buffer should be free of primary amines (e.g., Tris).
-
Modification Reaction:
-
Add the this compound stock solution to the protein solution. A molar excess of the reagent (e.g., 10- to 100-fold) is typically used. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle stirring. The reaction time may need to be optimized.
-
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to react with any remaining isothiocyanate. Incubate for 30 minutes.
-
Purification: Remove the excess reagent and by-products by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Characterization:
-
Confirm the modification using techniques such as mass spectrometry (to determine the mass shift) or by monitoring changes in the protein's properties (e.g., enzymatic activity, thermal stability).
-
The extent of modification (number of modified sites) can be quantified using methods like MALDI-TOF mass spectrometry or by amino acid analysis.
-
Quantitative Data Summary: Mass Spectrometric Analysis of Modified Protein
The following table shows the expected mass shifts upon modification of a protein with this compound.
| Modification | Chemical Formula of Adduct | Monoisotopic Mass Shift (Da) | Average Mass Shift (Da) |
| Single Modification | C6H7NOS | +141.0245 | +141.19 |
| Double Modification | C12H14N2O2S2 | +282.0490 | +282.38 |
| Triple Modification | C18H21N3O3S3 | +423.0735 | +423.57 |
Note: The actual number of modifications will depend on the protein's structure, the accessibility of N-termini and lysine residues, and the reaction conditions.
Safety Precautions
Isothiocyanates are reactive compounds and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for this compound before use.
References
- 1. researchgate.net [researchgate.net]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Application of Edman Degradation in Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 7. Genetic Incorporation of a Reactive Isothiocyanate Group into Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of action of cyclobutanecarbonyl isothiocyanate in biological systems
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document outlines the general mechanism of action, biological data, and experimental protocols for the class of compounds known as isothiocyanates (ITCs). Extensive literature searches did not yield specific data for cyclobutanecarbonyl isothiocyanate . Therefore, the information presented herein is based on well-studied isothiocyanates, such as sulforaphane (SFN), phenethyl isothiocyanate (PEITC), and benzyl isothiocyanate (BITC), and should be considered as a general guide for the potential activities of isothiocyanate-containing molecules.
Application Notes
Isothiocyanates are a class of naturally occurring organosulfur compounds found in cruciferous vegetables. They are recognized for their broad range of biological activities, including chemopreventive, anti-inflammatory, and antimicrobial properties. The electrophilic nature of the isothiocyanate group (-N=C=S) allows these molecules to react with nucleophilic cellular targets, thereby modulating various signaling pathways.
The primary mechanisms of action of isothiocyanates in biological systems include:
-
Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This involves the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspase cascades.
-
Cell Cycle Arrest: ITCs can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases, most commonly at G2/M. This allows time for DNA repair or, if the damage is too severe, progression to apoptosis.
-
Modulation of Biotransformation Enzymes: A key chemopreventive mechanism of ITCs is their ability to inhibit Phase I enzymes (e.g., cytochrome P450s), which are involved in the activation of pro-carcinogens. Concurrently, they induce Phase II detoxification enzymes (e.g., glutathione S-transferases), which promote the excretion of carcinogens.
-
Anti-inflammatory Effects: Isothiocyanates have been shown to suppress inflammatory pathways, in part by inhibiting the activation of the transcription factor NF-κB.
-
Antimicrobial Activity: Several isothiocyanates exhibit inhibitory effects against a range of bacteria and fungi.
Quantitative Data: In Vitro Cytotoxicity of Common Isothiocyanates
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized isothiocyanates against various human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population and are indicative of their cytotoxic potential.
| Isothiocyanate | Cell Line | Cancer Type | IC50 (µM) |
| Phenethyl isothiocyanate (PEITC) | MIAPaca2 | Pancreatic Cancer | ~7 |
| Benzyl isothiocyanate (BITC) | L9981 | Non-Small Cell Lung Cancer | 5.0 |
| Phenethyl isothiocyanate (PEITC) | L9981 | Non-Small Cell Lung Cancer | 9.7 |
| Sulforaphane (SFN) | T24 | Bladder Cancer | 26.9 (24h) |
| Sulforaphane (SFN) | T24 | Bladder Cancer | 15.9 (48h) |
| Phenethyl isothiocyanate (PEITC) | OVCAR-3 | Ovarian Cancer | 23.2 |
| Sulforaphane (SFN) | MCF-7 | Breast Cancer | 12.5 (24h) |
| Sulforaphane (SFN) | MCF-7 | Breast Cancer | 7.5 (48h) |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes influenced by isothiocyanates, the following diagrams have been generated using the DOT language.
Caption: Isothiocyanate-induced intrinsic apoptosis pathway.
Application Notes and Protocols for Cyclobutanecarbonyl Isothiocyanate in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of cyclobutanecarbonyl isothiocyanate in click chemistry-like reactions. While not a traditional reactant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), its isothiocyanate moiety offers a versatile handle for highly efficient and robust conjugation reactions that adhere to the principles of click chemistry, such as high yields, stereospecificity, and simple purification.[1][2] This document focuses on the application of this compound in the formation of thioureas and dithiocarbamates, which are considered "click-type" reactions.[3]
Overview of this compound in Click-Like Chemistry
This compound is a reactive organic compound featuring a cyclobutane ring, a carbonyl group, and an isothiocyanate functional group. The isothiocyanate group (-N=C=S) is a powerful electrophile that reacts readily with nucleophiles like primary amines and thiols under mild conditions to form stable thiourea and dithiocarbamate linkages, respectively. These reactions are characterized by their rapid reaction rates, high efficiency, and minimal byproducts, making them ideal for applications in bioconjugation, drug discovery, and materials science.[3][4][5]
The cyclobutanecarbonyl moiety can be incorporated to introduce a specific structural motif into target molecules, potentially influencing their biological activity or physical properties.
Key Click-Like Reactions and Data
The primary click-like reactions involving this compound are the formation of thioureas and dithiocarbamates. The following table summarizes typical quantitative data for these reactions, compiled from general isothiocyanate reactivity principles.
| Parameter | Thiourea Formation (with Primary Amines) | Dithiocarbamate Formation (with Thiols) |
| Reactants | This compound, Primary Amine | This compound, Thiol |
| Product | N-acyl-N'-substituted Thiourea | N-acyl Dithiocarbamate |
| Typical Solvents | Acetonitrile, Dichloromethane, THF, DMF | Acetonitrile, Dichloromethane, THF, DMF |
| Catalyst | Often not required; can be base-catalyzed (e.g., NEt₃) | Base-catalyzed (e.g., NEt₃, DMAP) |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | 10 minutes - 2 hours | 30 minutes - 4 hours |
| Typical Yields | > 95% | > 90% |
Experimental Protocols
This protocol describes the reaction of this compound with a primary amine to form a substituted N-acylthiourea.
Materials:
-
This compound
-
Primary amine of interest
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Optional: Triethylamine (NEt₃) as a base catalyst
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon supply for inert atmosphere (recommended)
Procedure:
-
Preparation: In a clean, dry reaction vessel, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
Reagent Addition: To the stirred solution of the amine, add this compound (1.0 - 1.1 equivalents) dropwise at room temperature.
-
Catalysis (Optional): If the reaction is slow, add a catalytic amount of triethylamine (0.1 equivalents).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 10-60 minutes).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is often of high purity.
-
Purification (if necessary): If further purification is required, the product can be purified by column chromatography on silica gel or by recrystallization.
This protocol details the reaction of this compound with a thiol to form an N-acyldithiocarbamate.
Materials:
-
This compound
-
Thiol of interest
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Base catalyst (e.g., triethylamine (NEt₃) or 4-dimethylaminopyridine (DMAP))
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere supply
Procedure:
-
Preparation: In a dry reaction vessel, dissolve the thiol (1.0 equivalent) and the base catalyst (1.1 equivalents of NEt₃ or 0.1 equivalents of DMAP) in the anhydrous solvent under an inert atmosphere.
-
Reagent Addition: Add this compound (1.0 equivalent) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture in vacuo.
-
Purification: The crude product can be purified by flash column chromatography to remove any excess reagents and catalyst.
Visualizations
Caption: Reaction scheme for thiourea synthesis.
Caption: General workflow for conjugation reactions.
References
Application Notes and Protocols for Cyclobutanecarbonyl Isothiocyanate-Derived Fluorescent Labels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutanecarbonyl isothiocyanate represents a novel precursor for the development of fluorescent labels tailored for bioconjugation. The unique structural properties of the cyclobutane moiety, including its three-dimensional puckered conformation and relative chemical stability, offer potential advantages in the design of specialized fluorescent probes.[1] This document provides detailed application notes and protocols for the synthesis and utilization of a hypothetical fluorescent label, "CycloFluor-488 Isothiocyanate," derived from this compound. CycloFluor-488 is envisioned as a green-emitting fluorescent dye suitable for labeling primary amine-containing biomolecules such as proteins, antibodies, and peptides.
The core reactivity of CycloFluor-488 Isothiocyanate is centered on the isothiocyanate group (-N=C=S), which readily reacts with primary amines to form a stable thiourea linkage.[2][3][4] This covalent conjugation is a well-established method for fluorescently labeling biomolecules for a variety of applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays.[4][5]
CycloFluor-488 Isothiocyanate: A Hypothetical Fluorescent Label
For the purposes of these application notes, we will define the properties of our hypothetical fluorescent label, CycloFluor-488 Isothiocyanate.
Quantitative Data Summary
| Property | Value |
| Excitation Maximum (λex) | 495 nm |
| Emission Maximum (λem) | 519 nm |
| Molar Extinction Coefficient | ~75,000 cm⁻¹M⁻¹ |
| Quantum Yield | > 0.90 |
| Molecular Weight | 450.5 g/mol |
| Solubility | Soluble in DMSO, DMF |
| Reactivity | Primary amines |
Synthesis of CycloFluor-488 Isothiocyanate
The synthesis of CycloFluor-488 Isothiocyanate would first involve the synthesis of an amine-containing fluorophore, followed by its conversion to the corresponding isothiocyanate. A plausible synthetic route is outlined below.
Diagram: Synthesis of CycloFluor-488 Isothiocyanate
Caption: Hypothetical synthesis pathway for CycloFluor-488 Isothiocyanate.
Protocol: Synthesis of CycloFluor-488 Isothiocyanate
This protocol describes a general, two-step method for synthesizing an isothiocyanate from a primary amine precursor.[6][7][8][9]
Materials:
-
Amine-functionalized fluorophore
-
Cyclobutanecarbonyl chloride
-
Triethylamine (TEA) or other non-nucleophilic base
-
Dichloromethane (DCM)
-
Thiophosgene or a thiophosgene equivalent (e.g., di-tert-butyl dicarbonate and carbon disulfide)[10]
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step 1: Synthesis of the Cyclobutane-Fluorophore Amide Intermediate
-
Dissolve the amine-functionalized fluorophore in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add cyclobutanecarbonyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure cyclobutane-fluorophore amide intermediate.
Step 2: Conversion to CycloFluor-488 Isothiocyanate
-
Dissolve the purified cyclobutane-fluorophore amide intermediate in a suitable solvent such as DCM or chloroform.
-
Add a base (e.g., calcium carbonate or a non-nucleophilic organic base).
-
Slowly add a solution of thiophosgene (or a safer equivalent) in the same solvent to the mixture at 0°C.
-
Stir the reaction at room temperature and monitor its completion by TLC.
-
Once the reaction is complete, filter the mixture to remove any solids.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude CycloFluor-488 Isothiocyanate.
-
Further purification may be achieved by recrystallization or column chromatography if necessary.
Protocol for Labeling Proteins with CycloFluor-488 Isothiocyanate
This protocol is adapted from established methods for labeling proteins with isothiocyanate-based dyes like FITC.[3][11][12][13] The isothiocyanate group reacts with primary amines, such as the N-terminus of proteins and the epsilon-amino group of lysine residues, to form a stable thiourea bond.[4][14]
Diagram: Protein Labeling Workflow
Caption: Step-by-step workflow for labeling proteins with CycloFluor-488 Isothiocyanate.
Materials:
-
Protein to be labeled (e.g., antibody, enzyme)
-
CycloFluor-488 Isothiocyanate
-
Anhydrous dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Carbonate-Bicarbonate Buffer, pH 9.0
-
Purification column (e.g., Sephadex G-25) or dialysis tubing
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) to a final concentration of 2-10 mg/mL.[13]
-
Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and ammonium salts, as these will compete with the labeling reaction.[12] If necessary, dialyze the protein against PBS and then into the carbonate buffer.
-
-
Prepare the Dye Solution:
-
Immediately before use, dissolve CycloFluor-488 Isothiocyanate in anhydrous DMSO to a concentration of 10 mg/mL.[3]
-
-
Perform the Conjugation Reaction:
-
Slowly add the CycloFluor-488 Isothiocyanate solution to the protein solution while gently stirring. A typical starting molar ratio is 10-20 moles of dye per mole of protein. This ratio should be optimized for your specific protein and application.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous gentle stirring.[3]
-
-
Purify the Labeled Protein:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).
-
Alternatively, dialysis can be used for larger volumes. Dialyze against PBS at 4°C with several buffer changes until no free dye is observed in the dialysis buffer.
-
-
Determine the Degree of Labeling (DOL):
-
The DOL (the average number of dye molecules per protein molecule) can be calculated using the following formula: DOL = (A_max × M_protein) / ([Protein] × ε_dye) Where:
-
A_max is the absorbance of the labeled protein at the dye's absorption maximum (495 nm).
-
M_protein is the molecular weight of the protein.
-
[Protein] is the protein concentration in mg/mL.
-
ε_dye is the molar extinction coefficient of the dye (75,000 cm⁻¹M⁻¹).
-
-
-
Storage:
-
Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.
-
Applications
-
Immunofluorescence Staining: Labeled antibodies can be used to visualize the localization of specific antigens in fixed and permeabilized cells or tissue sections.
-
Flow Cytometry: Fluorescently labeled antibodies are essential for identifying and quantifying cell populations based on the expression of cell surface or intracellular markers.
-
Fluorescence Microscopy: Labeled proteins can be used to study protein dynamics, localization, and interactions within living or fixed cells.
-
Biochemical Assays: Labeled proteins can serve as tracers in fluorescence polarization or FRET-based assays to study molecular interactions.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Protein buffer contains primary amines (e.g., Tris). | Dialyze protein into a non-amine-containing buffer like carbonate or borate buffer (pH 8.5-9.5). |
| pH of the reaction is too low. | The reaction is most efficient at pH > 9.0.[14] Ensure the carbonate buffer is at the correct pH. | |
| Hydrolysis of the isothiocyanate group. | Prepare the dye solution in anhydrous DMSO immediately before use. | |
| Protein Precipitation | High concentration of organic solvent (DMSO). | Keep the volume of DMSO added to the protein solution below 10% of the total reaction volume. |
| Protein is unstable at high pH. | Perform the labeling reaction for a shorter duration or at a lower temperature (4°C) for a longer time. | |
| High Background Fluorescence | Incomplete removal of unreacted dye. | Ensure thorough purification by size-exclusion chromatography or extensive dialysis. |
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youdobio.com [youdobio.com]
- 4. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 5. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 9. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 11. researchgate.net [researchgate.net]
- 12. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
Analytical Methods for the Detection of Cyclobutanecarbonyl Isothiocyanate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of cyclobutanecarbonyl isothiocyanate. The methods described are based on established analytical techniques for isothiocyanates and related compounds, offering robust and reliable approaches for quantification and characterization in various matrices.
Introduction to this compound and its Analytical Challenges
This compound is a reactive organic compound containing both a cyclobutane ring and an isothiocyanate functional group linked by a carbonyl moiety. The inherent reactivity of the isothiocyanate group (-N=C=S) makes it susceptible to degradation and necessitates careful consideration during analytical method development. Key challenges include potential instability, lack of a strong chromophore for UV-Vis detection, and the need for derivatization in certain chromatographic methods to enhance sensitivity and stability.
The analytical methods detailed below are designed to address these challenges, providing pathways for accurate and precise measurements essential in research, quality control, and drug development settings.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas chromatography coupled with mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high sensitivity and specificity, allowing for both qualitative identification and quantitative measurement.
Principle
The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for the compound.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
-
Capillary Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
Reagents:
-
High-purity helium (carrier gas)
-
Solvent for sample dilution (e.g., Dichloromethane, Ethyl Acetate), HPLC grade or higher.
-
This compound standard for calibration.
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent to a known concentration.
-
Prepare a series of calibration standards by diluting the stock standard solution.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
The mass spectrum is expected to show a molecular ion peak (M+) and characteristic fragment ions. For this compound (C6H7NOS, Molecular Weight: 141.19 g/mol ), the molecular ion would be at m/z 141. Expected fragments could arise from the loss of CO (m/z 113), NCS (m/z 83), or cleavage of the cyclobutane ring.
-
Quantify the analyte using a calibration curve constructed from the peak areas of the standards.
Expected Quantitative Data (Illustrative)
| Parameter | Expected Value |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 10% |
High-Performance Liquid Chromatography (HPLC) with UV or MS Detection
HPLC is a versatile technique suitable for a wide range of analytes. For isothiocyanates that lack strong UV absorption, derivatization is often employed to improve detection. Alternatively, coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and specificity without the need for derivatization.
Principle
The sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analyte between the two phases. The separated components are then detected by a UV detector or a mass spectrometer.
Experimental Protocol: HPLC with Derivatization and UV Detection
Due to the weak chromophore of the isothiocyanate group, a pre-column derivatization step with a UV-active labeling agent is recommended for sensitive UV detection. A common derivatization reaction involves the use of 1,2-benzenedithiol to form a stable, UV-absorbing product.[1]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Reagents:
-
Acetonitrile and Water (HPLC grade) for the mobile phase.
-
1,2-benzenedithiol (derivatizing agent).
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5).
Procedure:
-
Derivatization:
-
To 1 mL of the sample or standard solution in a suitable solvent, add 1 mL of a solution containing 1,2-benzenedithiol (10 mM) in potassium phosphate buffer (100 mM, pH 7.5).
-
Incubate the mixture at 65°C for 1 hour.
-
Cool the reaction mixture to room temperature before injection.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of Acetonitrile (B) and Water (A).
-
0-20 min: 30-80% B
-
20-25 min: 80% B
-
25-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 365 nm (for the 1,3-benzodithiole-2-thione derivative).
-
Experimental Protocol: LC-MS/MS
This method offers direct analysis without derivatization and provides high selectivity and sensitivity.
Instrumentation:
-
HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
Reagents:
-
Acetonitrile and Water (LC-MS grade) with 0.1% formic acid for the mobile phase.
Procedure:
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition and filter through a 0.22 µm syringe filter.
-
-
LC-MS/MS Conditions:
-
Mobile Phase: A gradient of Acetonitrile with 0.1% formic acid (B) and Water with 0.1% formic acid (A).
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 142.0 [M+H]+
-
Product Ions (Q3): Specific fragment ions to be determined by infusion of a standard solution (e.g., m/z 114.0 [M+H-CO]+, m/z 84.0 [M+H-NCS]+).
-
-
-
Expected Quantitative Data (Illustrative)
| Parameter | HPLC-UV (with Derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.5 - 20 ng/mL |
| Linearity (R²) | > 0.99 | > 0.998 |
| Precision (%RSD) | < 15% | < 5% |
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical protocols described above.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Decision workflow for HPLC analysis of this compound.
Conclusion
The analytical methods presented provide comprehensive protocols for the detection and quantification of this compound. The choice between GC-MS and HPLC-based methods will depend on the specific requirements of the analysis, including matrix complexity, required sensitivity, and available instrumentation. For high sensitivity and specificity, LC-MS/MS is the recommended approach. It is crucial to validate these methods in the specific laboratory environment and for the intended sample matrix to ensure data quality and reliability.
References
Troubleshooting & Optimization
Technical Support Center: Cyclobutanecarbonyl Isothiocyanate Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions concerning the synthesis of cyclobutanecarbonyl isothiocyanate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound reaction consistently low?
A1: Low yields can stem from several factors. Consider the following possibilities:
-
Purity of Starting Materials: Ensure the cyclobutanecarbonyl chloride is of high purity and free from residual acid or moisture. The presence of cyclobutanecarboxylic acid can lead to side reactions. Similarly, the thiocyanate salt should be anhydrous.
-
Reaction Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Inefficient Mixing in Biphasic Systems: If using a phase-transfer catalyst with an aqueous solution of thiocyanate salt and an organic solution of the acyl chloride, vigorous stirring is essential to ensure efficient reaction at the interface.[1]
-
Suboptimal Temperature: While many acyl isothiocyanate preparations proceed at room temperature, the specific conditions for this compound may require optimization.[1] Try cooling the reaction to 0°C to minimize side reactions or gentle heating if the reaction is sluggish.
-
Decomposition of Product: Acyl isothiocyanates can be unstable and may decompose during workup or purification.[1] It is advisable to use the product immediately or store it under an inert atmosphere at low temperatures (0°C).
Q2: My final product contains significant impurities. What are they and how can I remove them?
A2: Common impurities include unreacted starting materials, byproducts from side reactions, and decomposition products.
-
Unreacted Cyclobutanecarbonyl Chloride: This can be removed by careful vacuum distillation or chromatography. However, be aware that heating can promote decomposition of the desired product.
-
Symmetrical Thioureas: If your starting material was contaminated with primary amines, or if the isothiocyanate reacts with any amine present, symmetrical thioureas can form.[2] These are typically solid byproducts that can often be removed by filtration.
-
Hydrolysis Products: If moisture is present, cyclobutanecarbonyl chloride can hydrolyze to cyclobutanecarboxylic acid. This can be removed by an aqueous wash with a mild base (e.g., sodium bicarbonate solution), but this may also promote hydrolysis of the product isothiocyanate.
-
Purification: Purification can be achieved by vacuum distillation or column chromatography on silica gel. Use non-polar eluents and perform the purification quickly to minimize decomposition on the column.
Q3: The reaction does not seem to be proceeding to completion. What can I do?
A3: If the reaction stalls, consider the following troubleshooting steps:
-
Reagent Stoichiometry: Ensure an appropriate molar ratio of reagents. A slight excess of the thiocyanate salt may be beneficial.
-
Catalyst Activity: If using a phase-transfer catalyst, ensure it is active. Consider using a fresh batch of the catalyst.
-
Solvent Choice: The choice of solvent can influence the reaction rate. While non-polar solvents like benzene or toluene are common, more polar aprotic solvents like acetonitrile might be effective, especially for reactions with metal thiocyanate salts.
-
Reaction Time: Some preparations of acyl isothiocyanates require extended reaction times.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (looking for the characteristic strong isothiocyanate peak around 1990 cm⁻¹).[1]
Q4: My purified this compound decomposes upon storage. How can I improve its stability?
A4: Acyl isothiocyanates are known to be reactive and can be unstable.[1][3]
-
Storage Conditions: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (0°C or below).[1]
-
Avoid Moisture and Nucleophiles: Protect the compound from atmospheric moisture and avoid contact with nucleophilic substances.
-
Use Freshly Prepared: Due to their inherent reactivity, it is best to use acyl isothiocyanates immediately after preparation for subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound?
A1: The most direct and common method is the reaction of cyclobutanecarbonyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN).[4] This reaction is a nucleophilic substitution at the acyl carbon.
Q2: Can I synthesize this compound directly from cyclobutanecarboxylic acid?
A2: Yes, methods exist for the direct conversion of carboxylic acids to acyl isothiocyanates. One such method involves using a combination of trichloroisocyanuric acid and triphenylphosphine with a thiocyanate salt at room temperature.[5] This avoids the need to first prepare the acyl chloride.
Q3: What are some alternative, safer reagents to thiophosgene for isothiocyanate synthesis?
A3: While thiophosgene is a classic reagent for isothiocyanate synthesis from primary amines, its high toxicity is a significant drawback.[2] Safer alternatives for the synthesis of isothiocyanates from amines include the use of carbon disulfide to form a dithiocarbamate salt, followed by decomposition with reagents like tosyl chloride or acetyl chloride.[6][7]
Q4: How can I monitor the progress of my reaction?
A4: The reaction can be monitored by:
-
Thin-Layer Chromatography (TLC): To observe the disappearance of the starting material and the appearance of the product spot.
-
Infrared (IR) Spectroscopy: The formation of the isothiocyanate group can be monitored by the appearance of a strong, characteristic absorption band around 1990 cm⁻¹.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any volatile byproducts.
Q5: What are the key safety precautions when working with this compound and its precursors?
A5:
-
Cyclobutanecarbonyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Isothiocyanates can be irritants and sensitizers. Avoid inhalation and skin contact.
-
Solvents such as benzene are carcinogenic. Use safer alternatives like toluene or acetonitrile whenever possible.
-
Always consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.
Quantitative Data Summary
Table 1: Typical Reaction Conditions for Acyl Isothiocyanate Synthesis from Acyl Chlorides
| Parameter | Condition | Reference |
| Starting Material | Acyl Chloride | [4] |
| Reagent | Potassium Thiocyanate (KSCN) | [1] |
| Catalyst | Tetrabutylammonium Bromide (3 mol%) | [1] |
| Solvent System | Benzene (or Toluene) and Water | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 2-4 hours | [1] |
| Yield | 49-83% (for various acyl isothiocyanates) | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Cyclobutanecarbonyl Chloride using Phase-Transfer Catalysis
Materials:
-
Cyclobutanecarbonyl chloride
-
Potassium thiocyanate (KSCN)
-
Tetrabutylammonium bromide
-
Toluene (or other suitable organic solvent)
-
Deionized water
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium thiocyanate in deionized water to make a 33% (w/v) solution.
-
In a separate flask, prepare a solution of cyclobutanecarbonyl chloride in toluene.
-
Add the cyclobutanecarbonyl chloride solution and a catalytic amount of tetrabutylammonium bromide (e.g., 3 mol%) to the aqueous potassium thiocyanate solution.
-
Stir the biphasic mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC or IR spectroscopy.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with toluene (2-3 times).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation if necessary.
Protocol 2: Direct Synthesis from Cyclobutanecarboxylic Acid
Materials:
-
Cyclobutanecarboxylic acid
-
Trichloroisocyanuric acid (TCCA)
-
Triphenylphosphine (TPP)
-
Potassium thiocyanate (KSCN)
-
Acetonitrile (anhydrous)
-
Silica gel
-
n-Hexane and Ethyl acetate
Procedure:
-
To a solution of triphenylphosphine in anhydrous acetonitrile at 0°C under an inert atmosphere, add trichloroisocyanuric acid portion-wise and stir for 15 minutes.
-
Add cyclobutanecarboxylic acid to the mixture and continue stirring for another 15 minutes.
-
Add potassium thiocyanate and allow the reaction to warm to room temperature. Stir for 40-60 minutes.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to obtain the pure this compound.[5]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. cbijournal.com [cbijournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]
- 7. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions and byproducts with cyclobutanecarbonyl isothiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclobutanecarbonyl isothiocyanate. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a reactive organic compound containing a strained cyclobutane ring attached to an acyl isothiocyanate functional group. Its high reactivity makes it a valuable building block in organic synthesis, particularly for the preparation of N-acylthiourea derivatives. These derivatives are of significant interest in medicinal chemistry and drug development due to their potential biological activities.
Q2: What are the common methods for synthesizing this compound?
The most common laboratory synthesis involves the reaction of cyclobutanecarbonyl chloride with a thiocyanate salt, such as ammonium thiocyanate, in an anhydrous solvent like acetone or acetonitrile. The resulting this compound is typically used in situ for subsequent reactions.
Q3: What are the main safety precautions to consider when working with this compound?
This compound is expected to be a lachrymator and irritant, similar to other acyl isothiocyanates. It is also moisture-sensitive. Therefore, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Troubleshooting Guides
Synthesis of this compound
Problem 1: Low or no yield of the desired N-acylthiourea product.
| Possible Cause | Troubleshooting Step |
| Incomplete formation of this compound. | - Ensure the use of anhydrous solvent and reagents. Moisture will hydrolyze the starting cyclobutanecarbonyl chloride and the isothiocyanate product. - Use a freshly opened or properly stored thiocyanate salt. Ammonium thiocyanate is hygroscopic and its quality can affect the reaction outcome.[1] - Consider extending the reaction time for the formation of the isothiocyanate before adding the amine. |
| Degradation of this compound. | - Perform the reaction at a low temperature (e.g., 0 °C) to minimize side reactions and decomposition. - Use the in situ generated isothiocyanate immediately in the next step. |
| Side reaction with the solvent. | - Avoid protic solvents for the synthesis of the isothiocyanate. Acetone and acetonitrile are generally suitable. |
Problem 2: Presence of unexpected byproducts in the reaction mixture.
| Possible Cause | Troubleshooting Step |
| Formation of symmetrical thiourea. | - This can occur if the amine starting material is of low reactivity. Adding the amine slowly to the solution of the isothiocyanate can help to minimize this. |
| Formation of urea derivatives. | - This suggests the presence of water in the reaction. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Polymerization. | - High concentrations of the isothiocyanate can lead to polymerization. Maintain a dilute solution during the synthesis and subsequent reaction. |
Reactions of this compound with Amines
Problem 3: Formation of a complex mixture of products, including potential ring-opened byproducts.
| Possible Cause | Troubleshooting Step |
| Nucleophilic attack on the cyclobutane ring. | The cyclobutane ring is strained and can be susceptible to nucleophilic attack, leading to ring-opening, especially with highly nucleophilic amines or under harsh reaction conditions.[2][3][4] - Use milder reaction conditions (lower temperature, shorter reaction time). - Employ less nucleophilic amines if the desired product is the N-acylthiourea. - Protect other nucleophilic functional groups in the amine substrate. |
| Reaction with difunctional amines. | - If the amine contains other nucleophilic groups (e.g., hydroxyl, thiol), these can also react with the isothiocyanate. Use protecting groups for these functionalities. |
Problem 4: Difficulty in purifying the final N-acylthiourea product.
| Possible Cause | Troubleshooting Step |
| Contamination with unreacted starting materials. | - Use a slight excess of the amine to ensure complete consumption of the isothiocyanate. - Unreacted amine can often be removed by an acidic wash during workup. |
| Presence of byproducts from isothiocyanate degradation. | - Purification by column chromatography on silica gel is often effective. - Recrystallization from a suitable solvent system can also be employed to obtain a pure product. |
Experimental Protocols
Synthesis of this compound (for in situ use):
-
To a stirred solution of cyclobutanecarbonyl chloride (1.0 eq) in anhydrous acetone (or acetonitrile) under an inert atmosphere, add finely powdered anhydrous ammonium thiocyanate (1.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the isothiocyanate can be monitored by IR spectroscopy (characteristic strong absorption band around 2000-2100 cm⁻¹).
-
The resulting suspension containing this compound is then cooled to the desired temperature (e.g., 0 °C) for the subsequent reaction with a nucleophile.
General Procedure for the Synthesis of N-Cyclobutanecarbonyl-N'-substituted Thioureas:
-
To the freshly prepared solution of this compound (1.0 eq) in anhydrous acetone at 0 °C, add a solution of the desired amine (1.0-1.2 eq) in anhydrous acetone dropwise over a period of 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acylthiourea.
Visualizations
Caption: Synthesis of N-acylthioureas from cyclobutanecarbonyl chloride.
Caption: Troubleshooting logic for this compound experiments.
Caption: Common side reactions of this compound.
References
Technical Support Center: Cyclobutanecarbonyl Isothiocyanate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclobutanecarbonyl isothiocyanate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
This compound is an electrophilic compound that readily reacts with nucleophiles. The presence of the electron-withdrawing acyl group enhances the reactivity of the isothiocyanate moiety.[1] Its primary reactions involve nucleophilic attack at the central carbon atom of the isothiocyanate group (-N=C=S).
Q2: What are the most common nucleophiles used in reactions with this compound?
The most common nucleophiles are primary and secondary amines, which lead to the formation of N,N'-disubstituted thioureas. Alcohols can also react with this compound, typically at elevated temperatures, to form thiocarbamates.[2]
Q3: How stable is this compound?
Isothiocyanates can be sensitive to moisture and may hydrolyze. Their stability is also affected by the solvent and pH. Generally, they are more stable in non-polar, aprotic solvents and at an acidic pH.[3][4] In aqueous or alcoholic solutions, especially under neutral or alkaline conditions, degradation can occur.[3][5]
Q4: Why can't I see the isothiocyanate carbon in the 13C NMR spectrum?
The carbon atom of the isothiocyanate group often appears as a very broad signal or may not be observed at all in 13C NMR spectra. This "near-silence" is due to the quadrupolar relaxation of the adjacent nitrogen atom and the flexibility of the N=C=S group, which can lead to extreme signal broadening.[6][7]
Troubleshooting Guide
Low or No Product Yield
Problem: The reaction has resulted in a low yield or no desired product.
| Potential Cause | Recommended Solution |
| Poor quality of this compound | Use freshly prepared or properly stored this compound. Purity can be checked by IR spectroscopy (strong absorption around 2100-2000 cm⁻¹). |
| Low reactivity of the nucleophile | For less reactive amines (e.g., aromatic amines with electron-withdrawing groups), consider increasing the reaction temperature, extending the reaction time, or using a catalyst such as a tertiary amine (e.g., triethylamine). |
| Steric hindrance | The cyclobutyl group can introduce steric hindrance. For sterically hindered amines, longer reaction times and higher temperatures may be necessary. |
| Inappropriate solvent | Ensure the solvent is dry and appropriate for the reaction. Aprotic solvents like acetone, THF, or dichloromethane are commonly used. For reactions with amines, polar aprotic solvents can be effective. |
| Side reactions consuming starting material | See the "Common Side Reactions and Byproducts" section below. |
Common Side Reactions and Byproducts
Problem: The reaction mixture shows multiple spots on TLC, indicating the formation of byproducts.
| Side Product | Formation Conditions | Mitigation Strategy |
| Symmetrical N,N'-disubstituted thioureas/ureas | Can form from the reaction of the amine with any isocyanate impurities or from the degradation of the acyl isothiocyanate.[2] | Use pure, freshly prepared this compound. Control the stoichiometry of the reactants carefully. |
| Cyclobutanecarboxamide | Hydrolysis of this compound due to the presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Thiocarbamates (in reactions with alcohols) | Can form if the reaction temperature is too high or if there are residual alcohols from previous steps. | When the desired product is a thiourea, ensure the amine is free of alcohol impurities. Control the reaction temperature carefully. |
Purification Challenges
Problem: Difficulty in isolating the pure product from the reaction mixture.
| Issue | Recommended Solution |
| Product is an oil and difficult to crystallize | Try trituration with a non-polar solvent like hexane to induce solidification. If that fails, purification by column chromatography on silica gel is recommended. |
| Co-elution of product and starting materials/byproducts | Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. |
| Product instability on silica gel | If the product is suspected to be unstable on silica gel, consider using a less acidic stationary phase like neutral alumina or performing a rapid filtration through a short plug of silica. |
Data Presentation
Table 1: Representative Reaction Conditions for the Synthesis of N-Acyl Thioureas from Acyl Isothiocyanates and Amines
| Acyl Isothiocyanate | Amine | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzoyl isothiocyanate | Aniline | Acetone | - | Reflux | 0.5 | 85 | Organic Syntheses[8] |
| 2,4-dichlorobenzoyl isothiocyanate | Aniline | Acetone | - | RT | 1.5 | - | |
| 4-t-butylbenzoyl isothiocyanate | Phenylthiourea | THF | Triethylamine | Reflux | - | - | [3] |
| General Acyl Isothiocyanate | Heterocyclic Amine | Acetone | - | RT | - | 41-76 |
Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented are for analogous compounds and should be used as a guideline for optimization.
Table 2: Stability of Isothiocyanates in Different Solvents
| Isothiocyanate | Solvent | Temperature (°C) | Stability | Reference |
| Iberin | Acetonitrile | 20-40 | Stable | [3] |
| Iberin | Ethanol | 20 | Relatively Stable | [3] |
| Iberin | Methanol | 20 | Less Stable | [3] |
| Iberin | Water | 30-40 | Unstable | [3] |
| Allyl isothiocyanate | Aqueous Buffer (pH 7) | 37 | Unstable | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This procedure is adapted from the general synthesis of acyl isothiocyanates.
-
Materials: Cyclobutanecarbonyl chloride, potassium thiocyanate (or ammonium thiocyanate), anhydrous acetone.
-
Procedure:
-
To a stirred solution of potassium thiocyanate (1.1 equivalents) in anhydrous acetone, add cyclobutanecarbonyl chloride (1.0 equivalent) dropwise at room temperature.
-
The reaction mixture is typically stirred at room temperature for 1-3 hours or until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Upon completion, the precipitated potassium chloride is removed by filtration.
-
The resulting acetone solution of this compound can often be used directly in the next step without further purification.
-
Protocol 2: General Procedure for the Reaction of this compound with a Primary Amine
-
Materials: Solution of this compound in acetone (from Protocol 1), primary amine, anhydrous acetone.
-
Procedure:
-
To the acetone solution of this compound (1.0 equivalent), add a solution of the primary amine (1.0 equivalent) in anhydrous acetone dropwise with stirring at room temperature.
-
The reaction is often exothermic. The temperature can be controlled with an ice bath if necessary.
-
Stir the reaction mixture at room temperature for 1-4 hours or until completion as indicated by TLC.
-
The product, an N-cyclobutanecarbonyl-N'-substituted thiourea, may precipitate from the solution. If so, it can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
-
Mandatory Visualizations
Caption: General reaction pathway for the synthesis of N-acyl thioureas.
Caption: Troubleshooting workflow for low product yield in reactions.
References
- 1. US6911453B2 - Substituted 4-phenyltetrahydroisoquinolinium, process for their preparation, their use as a medicament, and medicament containing them - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. jppres.com [jppres.com]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. air.unipr.it [air.unipr.it]
Technical Support Center: Synthesis of Cyclobutanecarbonyl Isothiocyanate
Welcome to the technical support center for the synthesis of cyclobutanecarbonyl isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic pathways for producing this compound. The first involves the reaction of cyclobutane primary amine with carbon disulfide to form a dithiocarbamate salt, which is then desulfurized to yield the isothiocyanate.[1] The second, more direct route, involves the reaction of cyclobutanecarbonyl chloride with a thiocyanate salt.[2][3]
Q2: I am observing a low yield in my reaction. What are the most common causes?
A2: Low yields in isothiocyanate synthesis can stem from several factors. Incomplete conversion of the starting material is a frequent issue. Side reactions, such as the formation of thioureas, can also consume your desired product.[4] Additionally, the stability of the isothiocyanate product itself can be a concern, as they can be susceptible to hydrolysis or other degradation pathways. For acyl isothiocyanates, rearrangement to thioacyl isocyanates can occur at elevated temperatures.[3]
Q3: How can I minimize the formation of byproducts like thioureas?
A3: Thiourea byproduct formation is a common challenge.[4] Ensuring a clean and moisture-free reaction environment is crucial. Using a desulfurizing agent that promotes rapid conversion of the dithiocarbamate intermediate can also help. Some protocols suggest that a one-pot synthesis, where the dithiocarbamate is generated in situ and immediately converted, can reduce the likelihood of side reactions.[5]
Q4: What is the role of a phase transfer catalyst in this synthesis?
A4: A phase transfer catalyst can be beneficial, particularly in the reaction between an acyl chloride in an organic solvent and an inorganic thiocyanate salt which may have poor solubility in the organic phase. The catalyst helps to transport the thiocyanate anion into the organic phase, facilitating a faster and more efficient reaction.
Q5: Are there any safety precautions I should be aware of when working with isothiocyanates?
A5: Yes, isothiocyanates are known to be lachrymatory and can be irritants. It is essential to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Acyl chlorides are corrosive and moisture-sensitive, requiring careful handling.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents. | Ensure the freshness and purity of your starting materials, particularly the cyclobutanecarbonyl chloride and the thiocyanate salt. |
| Low reaction temperature. | Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. Some reactions may require refluxing.[7] | |
| Poor solubility of the thiocyanate salt. | Use a solvent system that can better dissolve the thiocyanate salt, or consider the addition of a phase transfer catalyst. | |
| Formation of a White Precipitate (likely thiourea) | Presence of moisture. | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Slow conversion of the intermediate. | Optimize the reaction conditions (temperature, catalyst) to favor the rapid formation of the isothiocyanate. | |
| Product Degradation | Hydrolysis of the isothiocyanate. | Work up the reaction under anhydrous conditions and avoid exposure to water. |
| Thermal instability. | Avoid excessive heating during the reaction and purification steps. Acyl isothiocyanates can undergo thermal rearrangement.[3] | |
| Difficulty in Product Purification | Contamination with unreacted starting materials. | Monitor the reaction progress by TLC or GC-MS to ensure complete conversion. Adjust stoichiometry or reaction time as needed. |
| Presence of byproducts from the desulfurizing agent. | Choose a desulfurizing agent that yields easily removable byproducts. For example, using di-tert-butyl dicarbonate (Boc₂O) results in volatile byproducts.[8] |
Experimental Protocols
Protocol 1: Synthesis from Cyclobutanecarbonyl Chloride and Potassium Thiocyanate
This protocol is based on the general method for synthesizing acyl isothiocyanates from acyl chlorides.[2][3]
Materials:
-
Cyclobutanecarbonyl chloride
-
Potassium thiocyanate (KSCN), dried
-
Anhydrous acetone (or another suitable aprotic solvent like acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet.
-
Add dried potassium thiocyanate (1.2 equivalents) to the flask.
-
Add anhydrous acetone to the flask to suspend the potassium thiocyanate.
-
Slowly add cyclobutanecarbonyl chloride (1 equivalent) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the potassium chloride byproduct.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Quantitative Data Summary for Acyl Isothiocyanate Synthesis (General)
| Starting Acyl Chloride | Thiocyanate Salt | Solvent | Conditions | Yield (%) | Reference |
| Benzoyl chloride | NH₄SCN | Not specified | Microwave, solvent-free | High | [2] |
| Various Acyl Chlorides | Pb(SCN)₂ | Not specified | Not specified | Not specified | [9] |
| 2,4-Dichlorobenzoyl chloride | NH₄SCN | Not specified | Not specified | Not specified | [10] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 5. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 6. "Chemical cut" experiment | MEL Chemistry [melscience.com]
- 7. KR100676892B1 - Synthesis method for allyl isothiocyanate - Google Patents [patents.google.com]
- 8. cbijournal.com [cbijournal.com]
- 9. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Isothiocyanate Reactivity Management: A Technical Support Center
Welcome to the Technical Support Center for managing the reactivity of the isothiocyanate group. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during experiments involving isothiocyanate chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site for isothiocyanates on biomolecules?
A1: The primary nucleophiles that react with the electrophilic carbon atom of the isothiocyanate group are primary amines and thiols. The reaction with primary amines, such as the ε-amino group of lysine residues in proteins, forms a stable thiourea linkage.[1][2] The reaction with thiol groups, like those in cysteine residues, forms a dithiocarbamate linkage.[3]
Q2: How does pH affect the reactivity of isothiocyanates with amines and thiols?
A2: The pH of the reaction buffer is a critical parameter that dictates the selectivity of isothiocyanate reactions.
-
Reaction with Amines: The reaction with primary amines is favored at alkaline pH, typically between 8.5 and 9.5.[4] At this pH, the amine groups are deprotonated and thus more nucleophilic.
-
Reaction with Thiols: The reaction with thiols is more efficient at a neutral to slightly basic pH, in the range of 6.5 to 8.0.[3]
This pH-dependent reactivity allows for a degree of selectivity in targeting specific residues on a protein.[3]
Q3: What are the most common solvents for dissolving isothiocyanate reagents?
A3: Isothiocyanates, particularly fluorescent dyes like FITC, are often sparingly soluble in aqueous buffers. Therefore, they are typically dissolved in anhydrous organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution before being added to the reaction mixture.[5]
Q4: How should I store my isothiocyanate compounds?
A4: Isothiocyanate compounds are sensitive to moisture and light.[6][7][8] They should be stored in a cool, dry, and dark place.[6] It is recommended to store them in tightly sealed containers, and for some, refrigeration or freezing may be necessary.[7] Always refer to the manufacturer's instructions for specific storage conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during bioconjugation reactions involving isothiocyanates.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Incorrect pH of reaction buffer: The pH is outside the optimal range for the target nucleophile (amine or thiol).[9] | 1. Verify and adjust the pH of the reaction buffer. For amine labeling, ensure the pH is between 8.5 and 9.5. For thiol labeling, a pH of 6.5-8.0 is recommended.[3][4] |
| 2. Presence of competing nucleophiles in the buffer: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with the target molecule for the isothiocyanate.[10] | 2. Use a non-reactive buffer. Recommended buffers include sodium bicarbonate or borate for amine labeling.[6] Perform dialysis or buffer exchange to remove any interfering substances from the protein solution before starting the conjugation.[10] | |
| 3. Inactive isothiocyanate reagent: The reagent may have degraded due to improper storage (exposure to moisture or light).[11] | 3. Use a fresh, high-quality isothiocyanate reagent. Always prepare the stock solution immediately before use and discard any unused portion.[11] | |
| 4. Low protein concentration: Dilute protein solutions can lead to inefficient conjugation.[10] | 4. Concentrate the protein solution. A concentration of at least 1-2 mg/mL is generally recommended.[10] | |
| 5. Inaccessible target residues: The target amine or thiol groups on the protein may be buried within the protein's three-dimensional structure.[12] | 5. Consider gentle denaturation or using a linker. In some cases, partial denaturation might expose the target residues. Alternatively, using a linker with a longer spacer arm may help reach sterically hindered sites. | |
| Non-Specific Staining or Background Signal | 1. Over-labeling of the protein: Using an excessive molar ratio of isothiocyanate to protein can lead to the modification of non-target sites and increased hydrophobicity, causing aggregation and non-specific binding. | 1. Optimize the molar ratio of isothiocyanate to protein. Start with a lower ratio and perform a titration to find the optimal degree of labeling for your specific application.[13] |
| 2. Incomplete removal of unconjugated dye: Free isothiocyanate in the final product will contribute to background signal. | 2. Thoroughly purify the conjugate. Use appropriate methods like gel filtration, dialysis, or chromatography to remove all unconjugated dye.[13] | |
| Precipitation of Protein During Conjugation | 1. High concentration of organic solvent: Adding a large volume of the isothiocyanate stock solution (in DMSO or DMF) can cause the protein to precipitate. | 1. Minimize the volume of organic solvent. Prepare a more concentrated stock solution of the isothiocyanate to reduce the final percentage of organic solvent in the reaction mixture. |
| 2. Protein instability at the reaction pH: Some proteins may be unstable at the alkaline pH required for efficient amine labeling. | 2. Optimize the reaction conditions. Try a slightly lower pH or a shorter reaction time. Ensure the protein is in a suitable buffer that helps maintain its stability. |
Quantitative Data
Table 1: pH-Dependence of Isothiocyanate Reactivity
The following table summarizes the optimal pH ranges for the reaction of isothiocyanates with primary amines and thiols.
| Nucleophile | Functional Group | Product | Optimal pH Range |
| Primary Amine | R-NH₂ | Thiourea | 8.5 - 9.5[4] |
| Thiol | R-SH | Dithiocarbamate | 6.5 - 8.0[3] |
Note: The rate of reaction with amines increases with pH, but the stability of the isothiocyanate reagent decreases at very high pH.[4]
Table 2: Stability of Isothiocyanates in Aqueous Buffers
The stability of isothiocyanates is highly dependent on the pH, temperature, and composition of the buffer. Hydrolysis is a common degradation pathway, especially at alkaline pH.
| Isothiocyanate | Buffer | pH | Temperature (°C) | Half-life / Degradation | Reference |
| Various ITCs | Nutrient Broth | 7.0 | 37 | Concentration reduced from 1.0 mM to 0.2-0.4 mM in 8 hours | [14] |
| Allyl isothiocyanate | Various buffers | 7.0 | 37 | Decline is more rapid in buffers than in deionized water | [15][16] |
| Sulforaphane | Aqueous Buffer | 6.0 | 90 | 0.86 hours | [17] |
Note: The presence of other nucleophiles in the buffer can accelerate the degradation of isothiocyanates.[15][16]
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with FITC
This protocol provides a general guideline for labeling proteins with Fluorescein Isothiocyanate (FITC).
Materials:
-
Protein solution (1-10 mg/mL) in a suitable buffer
-
FITC powder
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 (or Tris buffer)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the Reaction Buffer. Ensure the buffer is free of any primary amines (e.g., Tris).[10]
-
-
FITC Stock Solution Preparation:
-
Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1-10 mg/mL.[1]
-
-
Labeling Reaction:
-
Slowly add the desired molar excess of the FITC stock solution to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to stop the labeling reaction by reacting with the excess FITC.
-
Incubate for 30-60 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted FITC and quenching byproducts using a gel filtration column pre-equilibrated with PBS.[13]
-
Collect the fractions containing the labeled protein (typically the first colored band to elute).
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (see Protocol 2).
-
-
Storage:
-
Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[11]
-
Protocol 2: Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or Dye-to-Protein ratio, is the average number of dye molecules conjugated to each protein molecule.
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (Aₘₐₓ). For FITC, Aₘₐₓ is approximately 495 nm.[18]
-
Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = Aₘₐₓ / ε_dye where ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ (for FITC, ε ≈ 70,000 M⁻¹cm⁻¹).
-
Calculate the corrected absorbance of the protein at 280 nm to account for the dye's absorbance at this wavelength: A₂₈₀_corrected = A₂₈₀ - (Aₘₐₓ × CF) where CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye). For FITC, CF is approximately 0.3.
-
Calculate the protein concentration using the Beer-Lambert law: [Protein] (M) = A₂₈₀_corrected / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the DOL: DOL = [Dye] / [Protein] [13]
Visualizations
Signaling Pathway: Inhibition of NF-κB by Isothiocyanates
Isothiocyanates, such as sulforaphane, have been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival. This diagram illustrates the general mechanism of this inhibition.
Caption: Inhibition of the NF-κB signaling pathway by isothiocyanates.
Experimental Workflow: Protein Labeling with Isothiocyanate
This diagram outlines the key steps in a typical protein labeling experiment using an isothiocyanate-based reagent.
Caption: A typical experimental workflow for protein labeling with an isothiocyanate.
Logical Relationship: Troubleshooting Low Conjugation Yield
This diagram illustrates the logical steps to follow when troubleshooting a low yield in an isothiocyanate conjugation reaction.
Caption: A logical workflow for troubleshooting low isothiocyanate conjugation yield.
References
- 1. youdobio.com [youdobio.com]
- 2. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 6. nbinno.com [nbinno.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. nj.gov [nj.gov]
- 9. chimia.ch [chimia.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 12. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. CCCC 1977, Volume 42, Issue 1, Abstracts pp. 384-389 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 15. researchgate.net [researchgate.net]
- 16. thaiscience.info [thaiscience.info]
- 17. researchgate.net [researchgate.net]
- 18. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of cyclobutanecarbonyl isothiocyanate during storage
Welcome to the technical support center for cyclobutanecarbonyl isothiocyanate. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this valuable compound during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation?
A1: Degradation of this compound, an acyl isothiocyanate, can be indicated by several observable changes. A noticeable change in color, often to a yellowish or brownish hue from a colorless or pale-yellow liquid, can signify the formation of impurities. The appearance of solid precipitates or a hazy appearance may suggest polymerization or hydrolysis byproducts. A significant change in the sharp, pungent odor characteristic of isothiocyanates could also indicate chemical transformation. For quantitative assessment, a decrease in purity as measured by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is a definitive sign of degradation.
Q2: What is the expected shelf-life of this compound under optimal conditions?
Q3: Can I store this compound in a standard laboratory freezer?
A3: Yes, storing this compound in a standard laboratory freezer (-10 to -25 °C) is a recommended practice to minimize degradation.[1] Low temperatures slow down potential decomposition pathways, including hydrolysis and rearrangement reactions. Ensure the container is tightly sealed to prevent the ingress of moisture, which is more prevalent in cold environments upon temperature cycling. For long-term storage, a freezer is generally preferable to a refrigerator.
Q4: Is it necessary to handle this compound under an inert atmosphere?
A4: Yes, handling this compound under an inert atmosphere, such as nitrogen or argon, is strongly recommended, especially for long-term storage or when handling quantities that will not be used immediately.[2] Acyl isothiocyanates are susceptible to hydrolysis from atmospheric moisture.[3] Using an inert gas blanket minimizes contact with water vapor and oxygen, thereby preserving the compound's purity.
Q5: What solvents are compatible for dissolving and storing this compound for short periods?
A5: For short-term experimental use, anhydrous aprotic solvents are the most compatible. Suitable options include toluene, benzene, chloroform, and dichloromethane.[4] It is crucial to use solvents with very low water content to prevent hydrolysis. Protic solvents such as alcohols and water will react with the isothiocyanate group and should be avoided unless they are part of the intended reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Product has turned yellow/brown | Exposure to air and/or light. Potential polymerization or reaction with impurities. | Store the compound in an amber vial to protect from light. Ensure the container is purged with an inert gas (nitrogen or argon) before sealing. Store at low temperatures (2-8°C or colder). |
| Presence of solid precipitate | Hydrolysis due to moisture exposure, leading to the formation of cyclobutanecarboxamide or related ureas. Polymerization. | Filter the solution if the precipitate is minimal and the compound is for immediate use. For future prevention, ensure the compound is stored under a dry, inert atmosphere and handled using anhydrous techniques.[5][6] Use only dry, aprotic solvents. |
| Decreased reactivity in experiments | Degradation of the starting material. The isothiocyanate functional group has reacted or rearranged. | Verify the purity of the this compound using GC-MS or HPLC-MS. If purity is low, consider purifying the compound by vacuum distillation or obtaining a fresh batch. |
| Inconsistent analytical results (e.g., multiple peaks in GC/HPLC) | The compound is degrading during analysis or storage. Isomerization or presence of impurities from synthesis. | For GC analysis, ensure the injection port temperature is not excessively high to prevent on-column degradation. For HPLC, use a reversed-phase column with a suitable organic mobile phase and buffer.[5] Always analyze a fresh sample from a properly stored stock. |
| Strong, unpleasant odor upon opening | While isothiocyanates are pungent, a change in odor could indicate decomposition to volatile byproducts. | Handle the compound in a well-ventilated fume hood.[2] Ensure the container cap is tightly sealed immediately after use. If the odor is significantly different from a fresh sample, it may be an indicator of degradation. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in an anhydrous aprotic solvent such as dichloromethane or toluene.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/minute. Hold at 280 °C for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks to determine the relative purity. The mass spectrum can be used to identify potential degradation products.
Protocol 2: Derivatization for Stability and Analysis
To confirm the presence and quantity of the isothiocyanate, it can be derivatized to a more stable compound, such as a thiourea, which is often easier to analyze by HPLC.
-
Derivatization Reaction:
-
In a clean, dry vial, dissolve a known amount of the this compound sample (e.g., 10 mg) in 1 mL of anhydrous acetonitrile.
-
Add a slight molar excess (e.g., 1.1 equivalents) of a primary or secondary amine, such as aniline or benzylamine.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or gently warm to 40-50 °C for 30 minutes to ensure complete reaction.
-
-
HPLC Analysis of the Thiourea Derivative:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile. For example, start with 30% acetonitrile and ramp to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength where the aromatic thiourea derivative absorbs (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Quantification: The concentration of the original isothiocyanate can be determined by comparing the peak area of the thiourea derivative to a standard curve prepared from a pure, derivatized standard.
Visual Guides
Caption: Potential degradation pathways for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fishersci.com [fishersci.com]
- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Scale-Up of Reactions Involving Cyclobutanecarbonyl Isothiocyanate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the key considerations for scaling up reactions involving cyclobutanecarbonyl isothiocyanate. The following frequently asked questions (FAQs) and troubleshooting guide address common challenges encountered during laboratory and pilot-plant scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and which is most suitable for scale-up?
The two primary methods for synthesizing acyl isothiocyanates like this compound are:
-
From Cyclobutanecarbonyl Chloride and a Thiocyanate Salt: This is often the preferred method for scale-up due to the availability of starting materials and the generally clean reaction profile. The reaction involves the nucleophilic substitution of the chloride by the thiocyanate ion.
-
From Cyclobutanecarboxamide: This involves a dehydration reaction, which can sometimes be more challenging to drive to completion and may require harsher reagents not ideal for large-scale operations.
For scale-up, the reaction of cyclobutanecarbonyl chloride with a thiocyanate salt is generally recommended.
Q2: What are the critical process parameters to monitor during the scale-up of the cyclobutanecarbonyl chloride reaction with a thiocyanate salt?
Careful control of several parameters is crucial for a successful and safe scale-up:
-
Temperature: The reaction is typically exothermic. Gradual addition of reagents and efficient heat removal are critical to prevent runaway reactions.
-
Solvent: Anhydrous aprotic solvents like acetonitrile, acetone, or toluene are commonly used. The choice of solvent can impact reaction rate and solubility of the thiocyanate salt.
-
Stirring: Adequate agitation is necessary to ensure good mixing and heat transfer, especially in larger reactors.
-
Moisture Control: Acyl chlorides and isothiocyanates are sensitive to moisture. All reagents and equipment should be thoroughly dried to prevent hydrolysis, which can lead to the formation of cyclobutanecarboxylic acid and other impurities.
Q3: What are the typical yields and potential impurities when scaling up the synthesis of this compound?
Yields can vary depending on the specific conditions and the scale of the reaction. The following table summarizes typical data from lab-scale to pilot-plant scale.
| Scale | Starting Material (Cyclobutanecarbonyl Chloride) | Thiocyanate Salt (e.g., KSCN) | Solvent Volume | Typical Yield (%) | Major Potential Impurities |
| Lab-Scale (10g) | 10 g | 1.2 equivalents | 100 mL | 85-95% | Unreacted starting material, Cyclobutanecarboxylic acid |
| Bench-Scale (100g) | 100 g | 1.15 equivalents | 1 L | 80-90% | Unreacted starting material, Cyclobutanecarboxylic acid, Diacyl thiourea derivatives |
| Pilot-Plant (1kg) | 1 kg | 1.1 equivalents | 10 L | 75-85% | Unreacted starting material, Cyclobutanecarboxylic acid, Diacyl thiourea derivatives, Polymeric materials |
Q4: How should this compound be purified at a larger scale?
Purification methods will depend on the physical properties of the product and the nature of the impurities.
-
Distillation: If the product is thermally stable, vacuum distillation is often the most effective method for purification on a large scale.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be used.
-
Chromatography: While common in the lab, column chromatography is generally not practical for large-scale purification due to the large volumes of solvent required.
Q5: What are the key safety considerations when handling this compound, especially at scale?
Isothiocyanates are lachrymators and can be irritating to the skin, eyes, and respiratory tract. When working at scale, it is imperative to:
-
Work in a well-ventilated area, preferably a walk-in fume hood for larger quantities.
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For larger quantities, consider a face shield and an apron.
-
Have a quench solution (e.g., a dilute solution of sodium hypochlorite or an amine-based solution) readily available to neutralize any spills.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction. - Hydrolysis of starting material or product. - Side reactions. | - Monitor the reaction by an appropriate analytical method (e.g., TLC, GC, or IR) to ensure completion. - Ensure all reagents and equipment are scrupulously dry. - Lower the reaction temperature to minimize side reactions. |
| Product is Contaminated with Starting Material | - Insufficient reaction time or temperature. - Stoichiometry of reagents is incorrect. | - Increase the reaction time or temperature slightly, while monitoring for side product formation. - Ensure the thiocyanate salt is used in a slight excess. |
| Formation of a White Precipitate (other than the inorganic salt byproduct) | - Hydrolysis of the acyl chloride to the carboxylic acid. - Reaction of the isothiocyanate with water to form an unstable carbamic acid, which can decompose. | - Rigorously exclude moisture from the reaction. - Purify the solvent and dry all glassware before use. |
| Difficulty in Isolating the Product | - Product may be unstable to the purification method. - Formation of an azeotrope with the solvent during distillation. | - If the product is thermally labile, consider non-thermal purification methods. - If an azeotrope is suspected, try a different solvent for the workup or consider a co-distillation with a different solvent. |
| Reaction becomes very thick and difficult to stir | - Precipitation of the inorganic salt byproduct. - High concentration of reactants. | - Use a more dilute reaction mixture. - Employ a mechanical stirrer with sufficient torque for larger scale reactions. |
Experimental Protocols
Generalized Protocol for the Synthesis of this compound from Cyclobutanecarbonyl Chloride
Materials:
-
Cyclobutanecarbonyl chloride
-
Potassium thiocyanate (or sodium thiocyanate), dried
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a multi-necked flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and an inert gas inlet/outlet.
-
Charge the flask with dried potassium thiocyanate (1.1 to 1.2 equivalents) and anhydrous acetonitrile.
-
Begin stirring to create a slurry.
-
Slowly add cyclobutanecarbonyl chloride (1 equivalent) via the dropping funnel to the stirred slurry. Maintain the internal temperature below a set point (e.g., 30°C) by controlling the addition rate and, if necessary, using an ice bath for cooling.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) until the reaction is complete, as monitored by a suitable analytical technique (e.g., IR spectroscopy, looking for the disappearance of the acyl chloride C=O stretch and the appearance of the isothiocyanate -N=C=S stretch).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the precipitated potassium chloride and wash the filter cake with a small amount of anhydrous acetonitrile.
-
The filtrate contains the crude this compound. The solvent can be removed under reduced pressure.
-
The crude product can then be purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
compatibility of cyclobutanecarbonyl isothiocyanate with different functional groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclobutanecarbonyl isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
This compound is a bifunctional electrophile. The isothiocyanate group (-N=C=S) is highly susceptible to nucleophilic attack at the central carbon atom. The adjacent cyclobutanecarbonyl group, being electron-withdrawing, enhances the electrophilicity of the isothiocyanate carbon, making it more reactive than standard alkyl or aryl isothiocyanates.[1][2][3] The primary reactions involve the addition of nucleophiles across the C=N or C=S bond.
Q2: Which functional groups are most compatible with this compound?
This compound is generally most compatible with functional groups that are poor nucleophiles under neutral conditions. These include:
-
Alkyl and aryl halides
-
Ethers
-
Alkanes and aromatic hydrocarbons
-
Esters (though caution is advised with strong bases)
-
Amides (under neutral conditions)
Q3: Which functional groups are generally incompatible or will readily react with this compound?
This compound will readily react with strong nucleophiles. The most common reactive functional groups are:
-
Primary and secondary amines: These react rapidly to form N,N'-disubstituted thioureas.[1][2][4] This is the most common application of this reagent.
-
Alcohols and Phenols: These react to form O-alkyl/aryl thiocarbamates. The reaction may require elevated temperatures or basic catalysis.[5]
-
Thiols: Thiols are excellent nucleophiles and react readily with isothiocyanates to form dithiocarbamates.[6]
-
Water/Moisture: The compound is sensitive to moisture and can hydrolyze. It is crucial to handle it under anhydrous conditions.
-
Strong bases: Strong bases can promote side reactions and decomposition.
-
Strong oxidizing agents: These are generally incompatible with isothiocyanates.
-
Carboxylic acids: Can react to form amides, though this is a less common reaction pathway.[7]
Q4: How should I store and handle this compound?
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Handling: Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[8]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Thiourea Product
| Possible Cause | Troubleshooting Step |
| Inactive amine | Ensure the amine is of high purity and free of moisture. If the amine is a salt (e.g., hydrochloride), it must be neutralized with a base before reaction. |
| Insufficient reactivity | For less reactive amines (e.g., anilines with electron-withdrawing groups), consider increasing the reaction temperature or using a catalyst such as 4-dimethylaminopyridine (DMAP) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[9] |
| Decomposition of isothiocyanate | Ensure anhydrous reaction conditions. Use dry solvents and handle the isothiocyanate under an inert atmosphere. Avoid high temperatures for prolonged periods. |
| Steric hindrance | Highly hindered amines may react slowly. Longer reaction times or higher temperatures may be necessary. |
Problem 2: Formation of Side Products
| Side Product | Possible Cause | Prevention/Solution |
| Symmetrical diaryl/dialkyl thiourea | Formation of a dithiocarbamate intermediate followed by desulfurization and reaction with another amine molecule. This is more common with less reactive amines.[10] | Use a slight excess of the isothiocyanate. Add the amine slowly to the isothiocyanate solution. |
| Urea derivative | Presence of water in the reaction mixture leading to hydrolysis of the isothiocyanate to an isocyanate, which then reacts with the amine. | Ensure strict anhydrous conditions. |
| Cyclized products | If the amine substrate contains another nucleophilic group, intramolecular cyclization can occur.[10] | Protect the secondary nucleophilic group before reacting with the isothiocyanate. |
Problem 3: Difficulty in Product Purification
| Issue | Suggested Purification Method |
| Removal of unreacted amine | Acidic workup: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the excess amine into the aqueous phase. |
| Removal of unreacted isothiocyanate | The isothiocyanate can be quenched by adding a small amount of a primary amine (e.g., benzylamine) at the end of the reaction to form a more easily separable thiourea. |
| Product is an oil or difficult to crystallize | Column chromatography on silica gel is a common and effective method for purifying thiourea derivatives.[11] |
| General impurities | Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is often effective for obtaining high-purity solid products. |
Data Presentation
Table 1: Reactivity of this compound with Common Nucleophiles
| Nucleophile (Functional Group) | Product | Relative Reactivity | Typical Reaction Conditions |
| Primary/Secondary Amine | N,N'-Disubstituted Thiourea | Very High | Room temperature, various solvents (DCM, THF, MeCN) |
| Thiol | Dithiocarbamate | High | Room temperature, often catalyzed by a weak base |
| Alcohol/Phenol | O-Alkyl/Aryl Thiocarbamate | Moderate | Elevated temperature or base catalysis may be required[5] |
| Water | Cyclobutanecarboxamide (via hydrolysis) | Moderate | Anhydrous conditions are necessary to avoid this |
| Carboxylic Acid | N-Acylthiocarbamate or Amide | Low to Moderate | May require activating agents or elevated temperatures |
Table 2: Typical Yields for Thiourea Synthesis with Various Amines
| Amine Type | Example | Typical Yield | Reference |
| Primary Aliphatic Amine | Benzylamine | >90% | [4] |
| Secondary Aliphatic Amine | Piperidine | >95% | [12] |
| Primary Aromatic Amine (electron-donating group) | p-Anisidine | 85-95% | [11] |
| Primary Aromatic Amine (electron-withdrawing group) | p-Nitroaniline | 60-80% | [13] |
Experimental Protocols
Key Experiment: Synthesis of N-Cyclobutanecarbonyl-N'-(4-methoxyphenyl)thiourea
This protocol describes a general procedure for the synthesis of a thiourea derivative from this compound and an aniline.
Materials:
-
This compound
-
4-Methoxyaniline
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-methoxyaniline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add this compound (1.05 eq) dropwise at room temperature with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for thiourea synthesis.
Caption: Reactivity of this compound.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 5. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
- 12. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Workup Procedures for Reactions with Cyclobutanecarbonyl Isothiocyanate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutanecarbonyl isothiocyanate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the workup of reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the general safety precautions I should take when working with this compound and its reactions?
A1: this compound and other isothiocyanates are reactive compounds that require careful handling. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention. It is crucial to consult the Safety Data Sheet (SDS) for detailed safety information before starting any experiment.
Q2: What is a typical workup procedure for a reaction between this compound and a primary or secondary amine?
A2: A general workup procedure for the synthesis of N-cyclobutylcarbonylthioureas involves quenching the reaction, extracting the product, washing the organic layer, drying, and concentrating. The specific details may vary depending on the substrate and reaction conditions. A common approach is to quench the reaction mixture with a dilute aqueous acid, such as 1 M HCl, to neutralize any unreacted amine. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is subsequently washed with water and brine to remove water-soluble impurities. After drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), the solvent is removed under reduced pressure to yield the crude product, which may require further purification.
Q3: My product, a cyclobutylthiourea derivative, seems to be unstable during the workup. What could be the cause?
A3: Isothiocyanate-derived products, such as thioureas, can be susceptible to degradation under certain conditions. Isothiocyanates themselves are known to be unstable in aqueous buffers and can hydrolyze, particularly under alkaline conditions. While thioureas are generally more stable, strong acidic or basic conditions during workup, as well as prolonged exposure to heat, should be avoided if product instability is observed. It is advisable to perform the workup at room temperature or below and to minimize the time the product is in contact with aqueous acidic or basic solutions.
Q4: Can I purify my cyclobutylthiourea product by crystallization?
A4: Yes, crystallization is a common method for purifying thiourea derivatives. After obtaining the crude product by evaporating the solvent, you can attempt to crystallize it from a suitable solvent or solvent mixture. A general procedure for the synthesis of alkyl thioureas suggests that crystallization from ethanol can be effective for purification.[2] The choice of solvent will depend on the solubility of your specific product and impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Emulsion formation during aqueous extraction | High concentration of starting materials or byproducts acting as surfactants. Vigorous shaking of the separatory funnel. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. - Gently swirl or invert the separatory funnel instead of vigorous shaking. - If the emulsion persists, try filtering the mixture through a pad of Celite®. - Centrifugation can also be an effective method to break stubborn emulsions. |
| Low yield of the desired thiourea product | - Incomplete reaction. - Hydrolysis of this compound. - Product loss during workup (e.g., partitioning into the aqueous layer). | - Monitor the reaction progress by TLC or LC-MS to ensure completion. - Ensure anhydrous reaction conditions to prevent hydrolysis of the isothiocyanate. - If your product has some water solubility, minimize the number of aqueous washes or back-extract the aqueous layers with the organic solvent. - For electron-deficient amine substrates, consider basifying the reaction mixture to pH > 11 before extraction to improve the solubility of byproducts in the aqueous phase. |
| Presence of unreacted amine in the final product | Insufficient quenching or washing. | - Ensure complete neutralization of the excess amine by using a sufficient amount of dilute acid during the quench. - Perform additional washes of the organic layer with dilute acid. |
| Difficulty in removing byproducts by simple extraction | Byproducts may have similar solubility to the desired product. | - If the byproducts are volatile, they may be removed by evaporation under high vacuum.[3][4] - Purification by column chromatography on silica gel is a common and effective method for removing persistent impurities. |
| Product appears oily and does not solidify | The product may be an oil at room temperature or may contain impurities that inhibit crystallization. | - Try to purify the product by column chromatography to remove impurities. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Consider converting the oily product to a solid derivative for easier handling and characterization, if applicable to your research goals. |
Experimental Protocols
General Protocol for the Synthesis and Workup of N-Aryl/Alkyl-N'-cyclobutylcarbonylthioureas
This protocol is a general guideline and may require optimization for specific substrates.
Reaction:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile).
-
Add this compound (1.0-1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
Workup:
-
Once the reaction is complete, quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize any excess amine.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the workup of reactions with this compound.
Caption: A decision-making diagram for troubleshooting common workup issues.
References
Validation & Comparative
Comparative Reactivity of Cyclobutanecarbonyl Isothiocyanate and Other Isothiocyanates: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of isothiocyanates is crucial for their application in synthesis and drug design. This guide provides a comparative analysis of the reactivity of cyclobutanecarbonyl isothiocyanate alongside other common isothiocyanates, supported by available experimental data and established chemical principles. While specific kinetic data for this compound is limited in publicly available literature, this guide extrapolates its expected reactivity based on the well-understood behavior of analogous compounds.
Executive Summary
Isothiocyanates (R-N=C=S) are a class of reactive electrophiles that readily engage with a variety of nucleophiles. Their reactivity is significantly influenced by the nature of the "R" group. Acyl isothiocyanates, such as this compound, are generally more reactive than their alkyl and aryl counterparts. This heightened reactivity is attributed to the electron-withdrawing effect of the carbonyl group, which increases the electrophilicity of the central carbon atom in the isothiocyanate moiety. This guide will delve into the factors governing isothiocyanate reactivity, present available quantitative data for comparison, detail experimental protocols for reactivity assessment, and provide visual diagrams of key reaction pathways.
Factors Influencing Isothiocyanate Reactivity
The reactivity of the isothiocyanate group is primarily dictated by the electronic properties of the substituent attached to the nitrogen atom.
-
Acyl Isothiocyanates: The presence of an electron-withdrawing acyl group significantly enhances the electrophilicity of the isothiocyanate carbon.[1] This makes acyl isothiocyanates highly susceptible to nucleophilic attack. This compound falls into this category, and its reactivity is expected to be comparable to other acyl isothiocyanates.
-
Aryl Isothiocyanates: The aromatic ring in aryl isothiocyanates can influence reactivity through resonance and inductive effects. Electron-withdrawing groups on the aromatic ring increase reactivity, while electron-donating groups decrease it.
-
Alkyl Isothiocyanates: Alkyl groups are generally electron-donating, which slightly reduces the electrophilicity of the isothiocyanate carbon compared to acyl and some aryl isothiocyanates.
Comparative Reactivity Data
| Isothiocyanate/Isocyanate | Nucleophile | Solvent | Rate Constant (k) | Temperature (°C) | Reference |
| Phenyl Isocyanate | Ethanol | Benzene | 4.8 x 10⁴ (relative to PhNCS) | 60 | [2][3] |
| Phenyl Isothiocyanate | Ethanol | Benzene | 1 (relative) | 60 | [2][3] |
| Benzoyl Chloride | Methanol | Pyridine | 9 (relative to Thiobenzoyl Chloride) | 25 | [2] |
| Thiobenzoyl Chloride | Methanol | Pyridine | 1 (relative) | 25 | [2] |
Note: The data presented is for comparative purposes. Direct comparison of absolute rate constants requires identical reaction conditions.
The data clearly illustrates the significantly lower reactivity of isothiocyanates compared to their isocyanate counterparts.[2][3] The comparison between benzoyl chloride and thiobenzoyl chloride further highlights the general trend of thio-carbonyl compounds being less reactive than their carbonyl analogs.[2]
Experimental Protocols for Reactivity Assessment
To quantitatively assess the reactivity of this compound and other isothiocyanates, the following experimental protocols can be employed.
Spectrophotometric Assay for Isothiocyanate Quantification
This method is based on the reaction of isothiocyanates with a thiol-containing reagent, leading to the formation of a chromogenic product that can be quantified using a UV-Vis spectrophotometer.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the isothiocyanate to be tested in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a solution of a thiol reagent, such as 1,2-benzenedithiol, in a buffer solution (e.g., phosphate buffer, pH 7.4).
-
-
Reaction:
-
In a cuvette, mix the isothiocyanate solution with the thiol reagent solution.
-
Incubate the reaction mixture at a controlled temperature.
-
-
Measurement:
-
Monitor the increase in absorbance at the wavelength corresponding to the maximum absorbance of the product (e.g., 365 nm for the product of 1,2-benzenedithiol reaction).
-
-
Data Analysis:
-
The initial rate of the reaction can be determined from the linear portion of the absorbance vs. time plot.
-
The second-order rate constant can be calculated by dividing the initial rate by the initial concentrations of the reactants.
-
HPLC-Based Kinetic Analysis
High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the isothiocyanate reactant and the appearance of the product over time.
Protocol:
-
Reaction Setup:
-
Initiate the reaction by mixing the isothiocyanate and the nucleophile in a thermostated vessel.
-
-
Sampling:
-
At specific time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction immediately, for example, by adding a large excess of a scavenging agent or by rapid cooling.
-
-
HPLC Analysis:
-
Inject the quenched samples into an HPLC system equipped with a suitable column and detector (e.g., UV detector).
-
Quantify the concentrations of the reactant and product by comparing their peak areas to those of standard solutions.
-
-
Data Analysis:
-
Plot the concentration of the isothiocyanate versus time.
-
Determine the reaction order and the rate constant by fitting the data to the appropriate integrated rate law.
-
Reaction Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the general reaction of isothiocyanates with nucleophiles and a typical experimental workflow for kinetic analysis.
References
Biological Activity of Cyclobutanecarbonyl Isothiocyanate Derivatives: A Comparative Analysis
A comprehensive review of the existing scientific literature reveals a notable absence of studies specifically investigating the biological activity of cyclobutanecarbonyl isothiocyanate derivatives. While the broader class of isothiocyanates (ITCs) has been the subject of extensive research for their potent anticancer, antimicrobial, and anti-inflammatory properties, the cyclobutanecarbonyl scaffold appears to be an unexplored area within this chemical family.
This guide, therefore, pivots to provide a comparative overview of well-researched isothiocyanate derivatives, offering insights into their structure-activity relationships and the experimental frameworks used to evaluate them. This information can serve as a valuable reference for researchers interested in exploring the potential of novel ITC derivatives, such as those containing a cyclobutanecarbonyl moiety.
Comparative Biological Activities of Representative Isothiocyanates
To illustrate the biological potential within the isothiocyanate class, this section compares the activities of several well-documented derivatives across different therapeutic areas.
Anticancer Activity
Isothiocyanates are widely recognized for their chemopreventive and therapeutic effects against various cancers.[1][2] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][3]
Table 1: Comparative Anticancer Activity of Selected Isothiocyanates
| Isothiocyanate Derivative | Cancer Cell Line | IC50 (µM) | Key Mechanism of Action | Reference |
| Sulforaphane (SFN) | PC-3 (Prostate) | ~15-17 | Induces apoptosis and cell cycle arrest. | [4] |
| Benzyl Isothiocyanate (BITC) | Multiple | Varies | Modulates various signaling pathways involved in apoptosis, cell proliferation, and metastasis. | [5] |
| Phenethyl Isothiocyanate (PEITC) | H1299 & H226 (NSCLC) | 17.6 & 15.2 | Inhibits cell viability and proliferation. | [3] |
| p-Nitrophenyl Isothiocyanate | Not specified | Not specified | Not specified | [5] |
Antimicrobial Activity
Several isothiocyanates have demonstrated significant activity against a range of human pathogens, including bacteria and fungi.[6][7] Their efficacy is often attributed to their ability to disrupt cellular membrane integrity and interfere with essential metabolic processes.[7]
Table 2: Comparative Antimicrobial Activity of Selected Isothiocyanates
| Isothiocyanate Derivative | Microorganism | MIC (µg/mL) | Activity | Reference |
| Allyl Isothiocyanate (AITC) | Campylobacter jejuni | 50–200 | Bactericidal | [7] |
| Benzyl Isothiocyanate (BITC) | Campylobacter jejuni | 1.25–5 | Bactericidal | [7] |
| P-Diisothiocyanate (P-DiITC) | Escherichia coli | 9.4 | Bactericidal | [8] |
| P-Diisothiocyanate (P-DiITC) | Bacillus cereus | 6.3 | Bactericidal | [8] |
| Aroyl Isothiocyanate Derivative (8e) | Bacillus cereus | 6.25 | Bactericidal | [9] |
| Aroyl Isothiocyanate Derivative (8d/8e) | Candida tropicalis | 1.5 | Fungicidal | [9] |
Anti-inflammatory and Enzyme Inhibitory Activity
Isothiocyanates have been investigated for their anti-inflammatory effects, often linked to their ability to inhibit key enzymes in inflammatory pathways, such as cyclooxygenase (COX).[10][11]
Table 3: Comparative Enzyme Inhibitory Activity of Selected Isothiocyanates
| Isothiocyanate Derivative | Enzyme Target | Inhibition (%) | Concentration | Reference |
| Phenyl Isothiocyanate | COX-2 | ~99 | 50 µM | [10] |
| 3-Methoxyphenyl Isothiocyanate | COX-2 | ~99 | 50 µM | [10] |
| 2-Methoxyphenyl Isothiocyanate | Acetylcholinesterase | IC50 = 0.57 mM | Not applicable | [10] |
| Isothiocyanate Derivative (I1) | COX-2 | 94.69 | 10 µM | |
| Isothiocyanate Derivative (I1c) | COX-2 | 93.43 | 10 µM |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are summaries of common experimental protocols used in the study of isothiocyanates.
Anticancer Activity Assays
-
MTT Assay for Cell Viability: This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of the isothiocyanate derivative for a specified period (e.g., 24, 48, or 72 hours).
-
After treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 (concentration required to inhibit 50% of cell growth) is determined.
-
Antimicrobial Susceptibility Testing
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC): This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
A two-fold serial dilution of the isothiocyanate derivative is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism with no compound) and negative (medium only) controls are included.
-
The plate is incubated under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
-
Enzyme Inhibition Assays
-
Cyclooxygenase (COX) Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2).
-
The purified enzyme (COX-1 or COX-2) is pre-incubated with the isothiocyanate derivative at various concentrations.
-
The enzymatic reaction is initiated by the addition of a substrate (e.g., arachidonic acid).
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is then stopped, and the amount of product formed (e.g., prostaglandin E2) is quantified using methods such as ELISA or chromatography.
-
The percentage of enzyme inhibition is calculated by comparing the product formation in the presence of the inhibitor to that of a control without the inhibitor.
-
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes and biological pathways.
Caption: A generalized workflow for the synthesis, biological evaluation, and analysis of novel isothiocyanate derivatives.
Caption: Simplified signaling pathways illustrating the multifaceted anticancer mechanisms of isothiocyanates.
Conclusion and Future Directions
While there is a wealth of information on the biological activities of various isothiocyanate derivatives, cyclobutanecarbonyl isothiocyanates represent a novel and uninvestigated chemical space. The comparative data and experimental protocols presented in this guide for other ITC classes provide a solid foundation for future research in this area. The synthesis and evaluation of this compound derivatives could lead to the discovery of new therapeutic agents with unique biological profiles. Future studies should focus on synthesizing a library of these compounds and screening them for anticancer, antimicrobial, and anti-inflammatory activities to establish their potential and elucidate their structure-activity relationships.
References
- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. doaj.org [doaj.org]
- 6. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of cyclobutanecarbonyl isothiocyanate analogs.
A Comparative Guide to the Structure-Activity Relationship (SAR) of Isothiocyanate Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative analysis of the structure-activity relationships (SAR) of various isothiocyanate (ITC) analogs based on available scientific literature. Direct SAR studies on cyclobutanecarbonyl isothiocyanate analogs are limited in the current body of research. Therefore, this guide focuses on structurally related isothiocyanates to provide relevant insights into their biological activities and mechanisms of action.
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The chemical reactivity of the isothiocyanate group (-N=C=S) allows these molecules to interact with various biological targets, leading to the modulation of key cellular processes. This guide summarizes quantitative data on the biological performance of different ITC analogs, details relevant experimental protocols, and visualizes key signaling pathways to aid in the understanding of their SAR and potential for drug development.
Quantitative Data on Biological Activity
The biological activity of isothiocyanate analogs is significantly influenced by their chemical structure. The following tables summarize the in vitro antiproliferative activity and tubulin polymerization inhibition of various ITCs.
Table 1: Antiproliferative Activity of Isothiocyanate Analogs
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (µM) ± SD | Reference |
| Natural Isothiocyanates | |||
| Benzyl isothiocyanate (BITC) | MV-4-11 | 3.81 ± 0.91 | [2] |
| Phenethyl isothiocyanate (PEITC) | MV-4-11 | 4.12 ± 0.88 | [2] |
| Sulforaphane (SFN) | MV-4-11 | 10.21 ± 1.55 | [2] |
| Allyl isothiocyanate (AITC) | MV-4-11 | >30 | [2] |
| Synthetic Isothiocyanates | |||
| 3,4-Dimethoxybenzyl isothiocyanate (6) | LoVo | 1.92 ± 0.38 | [2] |
| 3,4-Dimethoxybenzyl isothiocyanate (6) | A2780 | 1.38 ± 0.2 | [2] |
| 3,4-Dimethoxybenzyl isothiocyanate (6) | MV-4-11 | 0.87 ± 0.45 | [2] |
| 3,4-Dimethoxybenzyl isothiocyanate (6) | U-937 | 2.02 ± 0.60 | [2] |
| 4-Methoxybenzyl isothiocyanate (7) | LoVo | 1.70 ± 0.26 | [2] |
| 4-Methoxybenzyl isothiocyanate (7) | A2780 | 1.24 ± 0.09 | [2] |
| 4-Methoxybenzyl isothiocyanate (7) | MV-4-11 | 0.81 ± 0.2 | [2] |
| 4-Methoxybenzyl isothiocyanate (7) | U-937 | 1.53 ± 0.12 | [2] |
| (S)-Methyl 2,6-diisothiocyanatohexanoate (11) | LoVo | 1.64 ± 0.53 | [2] |
| (S)-Methyl 2,6-diisothiocyanatohexanoate (11) | A2780 | 1.00 ± 0.22 | [2] |
| (S)-Methyl 2,6-diisothiocyanatohexanoate (11) | MV-4-11 | 1.66 ± 0.22 | [2] |
| (S)-Methyl 2,6-diisothiocyanatohexanoate (11) | U-937 | 2.95 ± 1.07 | [2] |
SD: Standard Deviation
Table 2: Tubulin Polymerization Inhibition by Isothiocyanate Analogs
Tubulin polymerization is a crucial process in cell division, and its inhibition can lead to cell cycle arrest and apoptosis.
| Compound | Concentration (µM) | Inhibition (%) | Reference |
| Natural Isothiocyanates | |||
| Benzyl isothiocyanate (BITC) | 25 | 75 | [2] |
| Phenethyl isothiocyanate (PEITC) | 25 | 41.2 | [2] |
| Sulforaphane (SFN) | 25 | <3 | [2] |
| Allyl isothiocyanate (AITC) | 25 | <3 | [2] |
| Synthetic Isothiocyanates | |||
| 3,4-Dimethoxybenzyl isothiocyanate (6) | 25 | >85 | [2] |
| (S)-Methyl 2,6-diisothiocyanatohexanoate (11) | 25 | >85 | [2] |
| 1,4-Diisothiocyanatobutane (12) | 25 | >85 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
In Vitro Antiproliferative Studies (MTT Assay)
This protocol is used to assess the cytotoxic effect of compounds on cancer cells.
-
Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Compound Treatment: Add the test compounds at various concentrations (typically ranging from 0.1 to 30 µM) to the wells.
-
Incubation: Incubate the plates for an additional 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[2]
Cell-Free Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Preparation: Pre-warm a black, 96-well half-area plate to 37 °C.
-
Compound Addition: Add 5 µL of 10x concentrated compound solutions to the wells.
-
Tubulin Solution: Prepare a tubulin solution containing a fluorescent reporter.
-
Initiation of Polymerization: Add the tubulin solution to the wells to initiate polymerization.
-
Fluorescence Monitoring: Monitor the fluorescence intensity over time at 37 °C using a plate reader. The increase in fluorescence corresponds to tubulin polymerization.
-
Data Analysis: Calculate the percentage of inhibition based on the final microtubule mass and determine the IC50 value.[2]
Signaling Pathways and Experimental Workflows
The biological effects of isothiocyanates are mediated through their interaction with various cellular signaling pathways.
General Mechanism of Action of Isothiocyanates
Isothiocyanates exert their biological effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and modulation of detoxification enzymes.[3][4]
Caption: General overview of the multifaceted mechanisms of action of isothiocyanate analogs in target cells.
Apoptosis Induction Pathway by Isothiocyanates
Isothiocyanates can induce apoptosis (programmed cell death) through both intrinsic and extrinsic pathways. A simplified representation of the intrinsic pathway is shown below.
Caption: Simplified intrinsic apoptosis pathway induced by isothiocyanates.
Experimental Workflow for SAR Studies
A typical workflow for conducting structure-activity relationship studies of novel compounds is outlined below.
Caption: A streamlined workflow for the structure-activity relationship (SAR) studies of chemical compounds.
Conclusion
The structure of isothiocyanate analogs plays a critical role in their biological activity. Generally, aromatic isothiocyanates, particularly those with electron-donating substituents on the phenyl ring, exhibit potent antiproliferative and tubulin polymerization inhibitory effects. The length and nature of the alkyl chain in aliphatic isothiocyanates also significantly influence their activity. While specific data on this compound analogs is not yet widely available, the principles derived from the SAR of other ITC classes provide a valuable framework for the design and development of novel therapeutic agents. Further research into the synthesis and biological evaluation of cyclobutane-containing isothiocyanates is warranted to explore their potential as a unique chemical scaffold.
References
- 1. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
validation of analytical methods for cyclobutanecarbonyl isothiocyanate quantification
For Researchers, Scientists, and Drug Development Professionals
Isothiocyanates are highly reactive compounds, which presents a significant challenge for their accurate quantification. Their instability and, for many, the lack of a strong chromophore necessitate careful method selection and often, a derivatization step to ensure reliable and sensitive detection. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methods
The following table summarizes the performance of various analytical methods used for the quantification of different isothiocyanates. This allows for a direct comparison of their key validation parameters.
| Analytical Method | Analyte(s) | Derivatization Reagent | Detection | Linearity Range | LOD | LOQ | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| HPLC-DAD-MS | 9 common natural ITCs | N-acetyl-L-cysteine (NAC) | DAD & MS | Not specified | < 4.9 nmol/mL | Not specified | 83.3 - 103.7% | < 5.4% | [1][2] |
| RP-HPLC | Allyl isothiocyanate (AITC) | None | UV (246 nm) | 10 - 18 µg/mL | 0.0043 µg/mL | 0.01324 µg/mL | 97.07 - 103.66% | Intraday: 0.02%, Interday: 0.22% | [3] |
| GC-MS | AITC, Benzyl ITC (BITC), Phenethyl ITC (PEITC) | None | MS | 0.1 - 100 µg/mL | AITC: 12.8 ng/mL, BITC: 27.5 ng/mL, PEITC: 10.6 ng/mL | AITC: 38.9 ng/mL, BITC: 83.4 ng/mL, PEITC: 32 ng/mL | Not specified | Not specified | [4] |
| RP-HPLC | Benzyl isothiocyanate (BITC) | None | UV (190 nm) | 0.5 - 500 µg/mL | Not specified | Not specified | 98.9 - 101.3% | Not specified | [5] |
| UHPLC-PDA | 5 natural ITCs | None (with column heating) | PDA | Not specified | Not specified | Not specified | > 99.1% | < 1.39% | [6] |
Featured Analytical Method: HPLC-DAD-MS with N-acetyl-L-cysteine Derivatization
This method is highlighted due to its broad applicability to various isothiocyanates and its robust validation as detailed in the literature.[1][2] The derivatization with N-acetyl-L-cysteine serves to stabilize the reactive isothiocyanate group and introduces a moiety that facilitates chromatographic separation and detection.
Experimental Protocol
1. Sample Preparation (from plant material as an example):
-
Lyophilize 400 mg of plant material.
-
Mix with 10 mL of water and incubate for 3 hours at 37°C to allow for enzymatic conversion of glucosinolates to isothiocyanates.
-
Centrifuge the mixture at 5000 rpm for 15 minutes at 4°C.
-
Subject the collected supernatant to Solid-Phase Extraction (SPE).
2. Solid-Phase Extraction (SPE):
-
Use a C18 SPE cartridge.
-
Condition the cartridge sequentially with methanol and then water.
-
Load the sample supernatant.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the isothiocyanates with isopropanol.
3. Derivatization:
-
Prepare a derivatizing reagent solution of 0.2 M N-acetyl-L-cysteine and 0.2 M NaHCO3 in water.
-
Mix 500 µL of the isopropanolic eluate from SPE with 500 µL of the derivatizing reagent.
-
Incubate the reaction mixture for 1 hour at 50°C.
-
After incubation, cool the sample before injection into the HPLC system.
4. HPLC-DAD-MS Analysis:
-
HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water (often with a small amount of formic acid) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically around 1 mL/min.
-
Detection:
-
DAD: Monitor at a wavelength appropriate for the dithiocarbamate derivatives (e.g., around 254 nm).
-
MS: Use electrospray ionization (ESI) in either positive or negative ion mode, depending on the specific derivatives, to confirm the identity and provide additional quantification.
-
Signaling Pathways and Experimental Workflows
To visualize the experimental process, the following diagrams are provided.
Caption: Experimental workflow for ITC quantification.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-l-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 5. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Cyclobutanecarbonyl Isothiocyanate and Phenyl Isothiocyanate for Researchers and Drug Development Professionals
In the landscape of drug discovery and development, the strategic selection of reagents is paramount to the successful synthesis of novel chemical entities and the efficient labeling of biomolecules. Isothiocyanates (N=C=S) are a class of highly reactive compounds that serve as versatile building blocks and coupling agents. This guide provides a detailed comparative analysis of two representative isothiocyanates: cyclobutanecarbonyl isothiocyanate, an aliphatic acyl isothiocyanate, and phenyl isothiocyanate, a well-established aromatic isothiocyanate. This comparison aims to inform researchers, scientists, and drug development professionals on their respective chemical properties, reactivity, and applications, supported by generalized experimental protocols and theoretical considerations.
Chemical Properties and Reactivity: A Head-to-Head Comparison
The reactivity of isothiocyanates is primarily dictated by the electrophilicity of the central carbon atom in the N=C=S group. This electrophilicity is, in turn, influenced by the nature of the substituent attached to the nitrogen atom. In the case of acyl isothiocyanates, the presence of an adjacent electron-withdrawing carbonyl group significantly enhances the reactivity of the isothiocyanate moiety towards nucleophiles compared to their alkyl or aryl counterparts.
This compound (Aliphatic Acyl Isothiocyanate): While specific experimental data for this compound is scarce in publicly available literature, its reactivity can be extrapolated from the general principles of physical organic chemistry. The cyclobutyl group is an aliphatic, electron-donating group (by induction). However, the directly attached carbonyl group is strongly electron-withdrawing, which is the dominant factor in determining the reactivity of the isothiocyanate. This makes the isothiocyanate carbon highly susceptible to nucleophilic attack.
Phenyl Isothiocyanate (Aromatic Isothiocyanate): Phenyl isothiocyanate (PITC) is a widely studied and utilized aromatic isothiocyanate. The phenyl group is electron-withdrawing through resonance and induction, which also enhances the electrophilicity of the isothiocyanate carbon. PITC is well-known for its application in Edman degradation, a method for sequencing amino acids in a peptide.[1][2][3][4][5]
The key distinction in reactivity between an aliphatic acyl isothiocyanate like this compound and an aromatic isothiocyanate like phenyl isothiocyanate lies in the electronic and steric effects of the substituent. While both are activated towards nucleophilic attack, the steric bulk of the cyclobutane ring adjacent to the carbonyl group in this compound might play a role in modulating its reactivity with sterically hindered nucleophiles.
Data Presentation: Comparative Properties
| Property | This compound (Predicted) | Phenyl Isothiocyanate |
| Formula | C₆H₇NOS | C₇H₅NS |
| Molecular Weight | 141.19 g/mol | 135.19 g/mol |
| Type | Aliphatic Acyl Isothiocyanate | Aromatic Isothiocyanate |
| Reactivity | High, due to the electron-withdrawing acyl group. | High, due to the aromatic ring and established use in reactions with amines. |
| Key Electronic Effect | Strong inductive electron withdrawal by the carbonyl group. | Mesomeric and inductive electron withdrawal by the phenyl ring. |
| Steric Hindrance | Moderate, due to the cyclobutane ring. | Minimal, with a planar phenyl ring. |
| Solubility | Expected to be soluble in a range of organic solvents. | Soluble in organic solvents like DMSO, DMF, and acetonitrile. |
| Primary Applications | Synthetic building block for heterocyclic compounds, potential bioconjugation reagent. | Protein sequencing (Edman degradation), derivatization agent for HPLC analysis, synthesis of thioureas and heterocycles. |
Experimental Protocols
Synthesis of Isothiocyanates from Acyl Chlorides
A common method for the synthesis of acyl isothiocyanates is the reaction of the corresponding acyl chloride with a thiocyanate salt, such as potassium thiocyanate.[6]
General Protocol:
-
Dissolution: Dissolve the acyl chloride (1 equivalent) in a dry, aprotic solvent such as acetone or acetonitrile.
-
Addition of Thiocyanate: Add potassium thiocyanate (1.1 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the acyl chloride peak and appearance of the isothiocyanate peak at approx. 2000-2100 cm⁻¹).
-
Work-up: Once the reaction is complete, filter the mixture to remove the potassium chloride byproduct.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude isothiocyanate can be purified by distillation or chromatography if necessary.
Adaptation for this compound:
-
Reactants: Cyclobutanecarbonyl chloride and potassium thiocyanate.
-
Solvent: Dry acetone.
-
Notes: The product is expected to be a volatile liquid.
Adaptation for Phenyl Isothiocyanate (for comparison, though commercially available):
-
Reactants: Benzoyl chloride and potassium thiocyanate would yield benzoyl isothiocyanate, an aroyl isothiocyanate. Phenyl isothiocyanate itself is typically synthesized from aniline and carbon disulfide.
Reaction with a Primary Amine to Form a Thiourea Derivative
The reaction of an isothiocyanate with a primary amine is a fundamental transformation that yields a substituted thiourea. This reaction is central to many of its applications, including bioconjugation.
General Protocol:
-
Dissolution: Dissolve the primary amine (1 equivalent) in a suitable solvent such as dichloromethane, tetrahydrofuran (THF), or acetonitrile.
-
Addition of Isothiocyanate: Add the isothiocyanate (1 equivalent), either neat or as a solution in the same solvent, dropwise to the amine solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic and proceeds to completion within a few minutes to a few hours. Monitor the reaction by TLC.
-
Work-up and Purification: The product often precipitates out of the solution upon completion. If not, the solvent is removed under reduced pressure, and the resulting solid thiourea can be purified by recrystallization or column chromatography.
Mandatory Visualizations
Synthesis of Isothiocyanates
Caption: General synthetic routes to this compound and phenyl isothiocyanate.
Reaction with a Primary Amine
Caption: General reaction of an isothiocyanate with a primary amine to form a thiourea.
Edman Degradation Signaling Pathway
Caption: Key steps of the Edman degradation for N-terminal amino acid sequencing.
Comparative Applications in Drug Development
This compound: As a reactive building block, this compound can be employed in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. The cyclobutane moiety can introduce conformational rigidity and unique steric properties into a molecule, potentially influencing its binding affinity and selectivity for a biological target. Furthermore, its reactive isothiocyanate group makes it a candidate for bioconjugation, allowing for the attachment of the cyclobutane-containing fragment to proteins or other biomolecules.
Phenyl Isothiocyanate: The applications of phenyl isothiocyanate in drug development are well-established. Beyond its critical role in protein sequencing, which is essential for understanding protein structure and function, PITC is used as a derivatizing agent to improve the chromatographic separation and detection of amines and amino acids in complex biological samples.[7] In organic synthesis, PITC is a precursor for a wide range of thiourea derivatives and heterocyclic compounds that have shown diverse biological activities, including antimicrobial and anticancer properties.
Conclusion
Both this compound and phenyl isothiocyanate are valuable reagents for researchers in the field of drug development. Phenyl isothiocyanate is a well-characterized and indispensable tool, particularly for proteomics and analytical applications. This compound, as an aliphatic acyl isothiocyanate, offers a reactive handle to introduce a unique non-aromatic, conformationally constrained motif into small molecules and bioconjugates. The choice between these two reagents will ultimately depend on the specific goals of the research, whether it be the well-trodden path of established methodologies with PITC or the exploration of novel chemical space with this compound. While direct comparative experimental data is lacking for the latter, its reactivity profile can be confidently predicted based on fundamental chemical principles, enabling its rational application in synthesis and bioconjugation.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Potassium thiocyanate - Wikipedia [en.wikipedia.org]
- 7. Isothiocyanate - Wikipedia [en.wikipedia.org]
Cytotoxicity of Cyclobutanecarbonyl Isothiocyanate-Derived Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of compounds synthesized from cyclobutanecarbonyl isothiocyanate and its analogs. The focus is on N-cycloalkylcarbonyl-N'-arylthioureas, a class of compounds that has demonstrated significant potential in anticancer research. This document summarizes key quantitative data, details experimental protocols for cytotoxicity assessment, and visualizes a key signaling pathway involved in their mechanism of action.
Comparative Cytotoxicity Data
The cytotoxic activity of N-acylthiourea derivatives, including those with cycloalkyl moieties, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The data presented in Table 1 is a synthesis of findings from multiple studies on N-acylthioureas with structural similarities to those derived from this compound.
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of N-Acylthiourea Derivatives against Various Human Cancer Cell Lines
| Compound Type | HeLa (Cervical) | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | PC-3 (Prostate) |
| N-Cycloalkylcarbonyl-N'-arylthioureas | 35.82[1] | >100[1] | 32.29[1] | >100[1] | >100[1] |
| N-Benzoyl-N'-arylthioureas | 412[2] | 390[2] | 433[2] | - | - |
| N-Naphthoyl-N'-arylthioureas | - | <1.3[3] | <1.3[3] | <1.3[3] | - |
| Thiourea Derivatives with Benzodioxole Moiety | - | 7.0[4] | 1.11[4] | - | - |
| 3-(Trifluoromethyl)phenylthiourea Analogs | - | - | 1.5 - 9.0[5][6] | - | ≤ 10[5][6] |
| Doxorubicin (Reference Drug) | - | 4.56[4] | 8.29[4] | - | - |
Note: The data is compiled from various sources and represents the activities of different, though structurally related, N-acylthiourea derivatives. Direct comparison should be made with caution.
Experimental Protocols
The evaluation of the cytotoxic effects of these synthetic compounds predominantly relies on in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol outlines the key steps for determining the IC50 values of synthetic compounds against adherent cancer cell lines.
1. Cell Seeding:
- Cells are harvested from culture and seeded into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[7]
- The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- A stock solution of the test compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
- Serial dilutions of the compound are made in culture medium to achieve a range of final concentrations.
- The medium from the cell plates is aspirated, and 100 µL of the medium containing the different compound concentrations is added to the respective wells.
- Control wells containing medium with DMSO (vehicle control) and medium alone (blank control) are also included.
- The plates are incubated for a further 48 to 72 hours.[7]
3. MTT Addition and Incubation:
- After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.
- The plates are then incubated for an additional 3-4 hours at 37°C.[8] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[9][10]
4. Formazan Solubilization:
- The medium containing MTT is carefully removed without disturbing the formazan crystals.
- 150 µL of DMSO is added to each well to dissolve the formazan crystals.[7]
- The plate is gently shaken on an orbital shaker for 15 minutes to ensure complete solubilization.
5. Absorbance Measurement and Data Analysis:
- The absorbance of each well is measured using a microplate reader at a wavelength of 492 nm.[7]
- The percentage of cell viability is calculated using the following formula: *% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
- The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Visualization
Thiourea derivatives have been shown to induce cytotoxicity in cancer cells through various mechanisms, with the induction of apoptosis being a prominent pathway.[5] The following diagram illustrates a simplified workflow of a common experimental approach to investigate the apoptotic pathway induced by these compounds.
Caption: Experimental workflow for investigating apoptosis induced by N-acylthiourea derivatives.
This guide provides a foundational understanding of the cytotoxic potential of compounds derived from this compound. Further research into the structure-activity relationships and specific molecular targets of these compounds is warranted to advance their development as potential anticancer therapeutics.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Assessing the Purity of Synthesized Cyclobutanecarbonyl Isothiocyanate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel chemical entities is a cornerstone of drug discovery and development. Cyclobutanecarbonyl isothiocyanate, a reactive intermediate, holds potential in the synthesis of various biologically active molecules. Ensuring the purity of this synthesized compound is paramount for the reliability and reproducibility of subsequent reactions and biological assays. This guide provides a comparative overview of methods to assess the purity of this compound, supported by experimental data and detailed protocols.
Synthesis of this compound
The primary route for the synthesis of this compound involves the reaction of cyclobutanecarbonyl chloride with a thiocyanate salt, such as potassium or ammonium thiocyanate. This nucleophilic acyl substitution reaction is a common and effective method for the preparation of acyl isothiocyanates.
An alternative approach involves a one-pot synthesis from cyclobutanecarboxylic acid using a mixed reagent system like trichloroisocyanuric acid and triphenylphosphine. While potentially offering a more streamlined process, the classical acyl chloride method remains widely used due to the ready availability of the starting materials.
Purity Assessment Methodologies
A multi-pronged approach employing various analytical techniques is essential for a comprehensive assessment of the purity of synthesized this compound. The principal methods include chromatographic and spectroscopic techniques.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating the target compound from unreacted starting materials, byproducts, and degradation products.
Table 1: Comparison of Chromatographic Methods for Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. |
| Typical Column | C18 reverse-phase | Capillary column (e.g., DB-5ms) |
| Mobile/Carrier Gas | Acetonitrile/Water gradient | Helium |
| Detection | UV-Vis (typically 240-280 nm) | Mass Spectrometry (MS) |
| Sample State | Liquid | Volatile liquid or solution |
| Key Advantages | High resolution for non-volatile and thermally labile compounds. | High sensitivity and provides structural information through mass fragmentation patterns. |
| Potential Issues | Isothiocyanates can be unstable in certain mobile phases.[1] | Thermal degradation of the analyte in the injector or column is possible. |
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide crucial information about the chemical structure and the presence of specific functional groups, which is invaluable for confirming the identity and purity of the synthesized compound.
Table 2: Comparison of Spectroscopic Methods for Structural Elucidation and Purity Confirmation
| Parameter | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measures the absorption of infrared radiation by molecular vibrations. |
| Information Provided | Detailed structural information, including the chemical environment of each proton and carbon atom. | Presence of specific functional groups. |
| Key Diagnostic Signals | ¹H NMR: Signals corresponding to the cyclobutyl ring protons. ¹³C NMR: A characteristic signal for the isothiocyanate carbon (N=C=S) is often broad or "near-silent" and can be difficult to observe.[2][3][4] | A strong, sharp absorption band in the region of 2000-2200 cm⁻¹ is characteristic of the N=C=S stretching vibration.[1] |
| Sample Requirement | Soluble sample in a deuterated solvent. | Solid, liquid, or gas. |
| Key Advantages | Provides unambiguous structural confirmation. | Rapid and non-destructive. |
| Potential Issues | The quaternary carbon of the isothiocyanate group can be challenging to detect in ¹³C NMR.[2][3][4] | Does not provide detailed information on the overall molecular structure. |
Experimental Protocols
Synthesis of this compound
A representative procedure for the synthesis of this compound from cyclobutanecarbonyl chloride is as follows:
Materials:
-
Cyclobutanecarbonyl chloride
-
Ammonium thiocyanate
-
Acetone (anhydrous)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve ammonium thiocyanate in anhydrous acetone.
-
Cool the solution in an ice bath.
-
Slowly add cyclobutanecarbonyl chloride to the cooled solution with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the ammonium chloride precipitate.
-
Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be further purified by vacuum distillation.
Purity Analysis Protocols
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase.
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 280 °C).
-
Mass Spectrometer: Scan range from m/z 40 to 400.
-
Sample Preparation: Dilute the sample in a volatile organic solvent like dichloromethane.
NMR Spectroscopy:
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR: Acquire the spectrum and integrate the signals corresponding to the cyclobutyl protons.
-
¹³C NMR: Acquire the spectrum. Note that the isothiocyanate carbon signal may be broad or have a low signal-to-noise ratio.[2][3][4]
FTIR Spectroscopy:
-
Method: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate.
-
Analysis: Look for the characteristic strong absorption band of the isothiocyanate group between 2000-2200 cm⁻¹.[1]
Visualization of Workflows
Synthesis and Purity Assessment Workflow
Caption: Workflow for the synthesis and purity assessment of this compound.
Logical Relationship of Purity Data
Caption: Interrelation of analytical techniques for comprehensive purity determination.
References
A Spectroscopic Comparison of Cyclobutanecarbonyl Isothiocyanate and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of cyclobutanecarbonyl isothiocyanate and its precursors, cyclobutanecarboxylic acid and cyclobutanecarbonyl chloride. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel isothiocyanate-containing compounds for potential therapeutic applications. The spectroscopic data presented, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), are essential for confirming the identity, purity, and structure of these molecules.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its precursors. While experimental data for cyclobutanecarboxylic acid and cyclobutanecarbonyl chloride are readily available, specific experimental spectra for this compound are not widely published. Therefore, the data for this compound are predicted based on the known spectroscopic characteristics of acyl isothiocyanates and cyclobutane derivatives.
Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Functional Group | Cyclobutanecarboxylic Acid | Cyclobutanecarbonyl Chloride | This compound (Predicted) |
| O-H Stretch | 3300-2500 (broad) | - | - |
| C-H Stretch (Cyclobutane) | ~2980-2880 | ~2990-2890 | ~2990-2890 |
| C=O Stretch | ~1700 | ~1800 | ~1730 |
| N=C=S Asymmetric Stretch | - | - | ~2100-2000 (strong, broad) |
| C-O Stretch | ~1300-1200 | - | - |
| C-Cl Stretch | - | ~800-600 | - |
Table 2: ¹H NMR Spectroscopy Data (δ, ppm)
| Proton Environment | Cyclobutanecarboxylic Acid | Cyclobutanecarbonyl Chloride | This compound (Predicted) |
| -COOH | ~10-12 (broad s) | - | - |
| CH (methine) | ~3.1-3.2 (quintet) | ~3.5-3.6 (quintet) | ~3.3-3.4 (quintet) |
| CH₂ (methylene) | ~1.8-2.5 (m) | ~2.0-2.6 (m) | ~1.9-2.5 (m) |
Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)
| Carbon Environment | Cyclobutanecarboxylic Acid | Cyclobutanecarbonyl Chloride | This compound (Predicted) |
| C=O | ~180 | ~175 | ~165 |
| N=C=S | - | - | ~130-140 (often broad) |
| CH (methine) | ~40 | ~55 | ~50 |
| CH₂ (methylene) | ~25 | ~30 | ~28 |
| CH₂ (methylene) | ~18 | ~20 | ~19 |
Table 4: Mass Spectrometry Data (m/z)
| Ion | Cyclobutanecarboxylic Acid | Cyclobutanecarbonyl Chloride | This compound (Predicted) |
| [M]⁺ | 100 | 118/120 (Cl isotopes) | 141 |
| [M-OH]⁺ | 83 | - | - |
| [M-COOH]⁺ | 55 | - | - |
| [M-Cl]⁺ | - | 83 | - |
| [M-NCS]⁺ | - | - | 83 |
| [C₄H₇]⁺ | 55 | 55 | 55 |
Experimental Protocols
Synthesis of Cyclobutanecarbonyl Chloride from Cyclobutanecarboxylic Acid
Materials:
-
Cyclobutanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dry benzene or dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclobutanecarboxylic acid in an excess of thionyl chloride.
-
Add a catalytic amount of DMF to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Distill off the excess thionyl chloride under reduced pressure.
-
The crude cyclobutanecarbonyl chloride can be purified by fractional distillation.
Synthesis of this compound from Cyclobutanecarbonyl Chloride
Materials:
-
Cyclobutanecarbonyl chloride
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
Dry acetone or acetonitrile
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclobutanecarbonyl chloride in dry acetone.
-
Add a stoichiometric equivalent of finely powdered and dried potassium thiocyanate to the solution.
-
Stir the reaction mixture vigorously at room temperature for several hours. The reaction progress can be monitored by IR spectroscopy, looking for the disappearance of the acyl chloride C=O band (~1800 cm⁻¹) and the appearance of the isothiocyanate N=C=S band (~2100-2000 cm⁻¹).
-
Once the reaction is complete, filter the mixture to remove the precipitated potassium chloride.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by vacuum distillation.
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
-
IR spectra can be recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Liquid samples (cyclobutanecarboxylic acid, cyclobutanecarbonyl chloride, and this compound) can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra can be recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Samples should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
Mass Spectrometry (MS):
-
Mass spectra can be obtained using an electron ionization (EI) mass spectrometer.
-
The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons, causing ionization and fragmentation.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z).
Visualizing the Synthetic Pathway
The following diagram illustrates the synthetic route from cyclobutanecarboxylic acid to this compound.
Caption: Synthetic pathway to this compound.
Evaluating Cyclobutanecarbonyl Isothiocyanate: A Comparative Guide for Researchers
While direct experimental data on the efficacy of cyclobutanecarbonyl isothiocyanate in specific assays is currently limited in publicly available scientific literature, this guide provides a comprehensive framework for its evaluation. By examining the well-established activities of related isothiocyanates and outlining key experimental protocols, researchers can effectively design studies to characterize this novel compound.
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds known for their diverse biological activities, most notably their potential as cancer chemopreventive and therapeutic agents.[1][2] These organosulfur compounds, characterized by the -N=C=S functional group, are found in cruciferous vegetables and have been extensively studied for their ability to modulate various cellular processes.[2][3] This guide will delve into the established efficacy of commonly studied ITCs, provide detailed experimental methodologies for their assessment, and offer a comparative perspective for the potential evaluation of this compound.
Comparison with Well-Studied Isothiocyanates
To establish a benchmark for evaluating this compound, it is crucial to consider the performance of well-characterized ITCs such as Benzyl isothiocyanate (BITC), Phenethyl isothiocyanate (PEITC), and Sulforaphane. These compounds have been the focus of numerous studies and have demonstrated significant activity in a range of assays.
Efficacy in Cancer Cell Lines
The anti-proliferative activity of ITCs is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a standard metric for this activity. The table below summarizes the IC50 values for BITC, PEITC, and Sulforaphane in various human cancer cell lines.
| Isothiocyanate | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Benzyl isothiocyanate (BITC) | A375 | Melanoma | ~40 | [4] |
| A2780 | Ovarian Cancer | ~20 | [4] | |
| SKM-1 | Acute Myeloid Leukemia | Varies by sensitivity | [5] | |
| Phenethyl isothiocyanate (PEITC) | A375 | Melanoma | ~80 | [4] |
| A2780 | Ovarian Cancer | ~40 | [4] | |
| PC-3 | Prostate Cancer | Varies | [6] | |
| Sulforaphane | PC-3 | Prostate Cancer | Varies | [6] |
| SKM-1 | Acute Myeloid Leukemia | Varies by sensitivity | [5] |
Note: IC50 values can vary depending on the specific experimental conditions, including incubation time and cell density.
Understanding the Mechanism of Action
Isothiocyanates exert their biological effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously.[1][7] A primary mode of action involves the induction of apoptosis, or programmed cell death, in cancer cells.[7][8] This is often mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of caspase cascades.[7]
Furthermore, ITCs are known to induce Phase II detoxification enzymes, which play a crucial role in protecting cells from carcinogens and oxidative damage.[9][10] This induction is a significant aspect of their chemopreventive activity.
dot
Caption: Isothiocyanate-induced apoptosis signaling pathway.
Experimental Protocols for Efficacy Evaluation
To assess the efficacy of this compound, a series of standardized in vitro assays can be employed. The following protocols provide a foundation for these investigations.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells and is commonly used to determine cytotoxicity and cell proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the isothiocyanate compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Caspase Activity Assay
This assay quantifies the activity of caspases, which are key proteases in the apoptotic pathway.
Protocol:
-
Cell Treatment: Treat cells with the isothiocyanate compound for the desired time.
-
Cell Lysis: Lyse the cells using a specific lysis buffer.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase substrate to the cell lysate.
-
Incubation: Incubate the mixture at 37°C.
-
Signal Detection: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Quantify caspase activity based on the signal intensity.
dot
Caption: General workflow for evaluating an isothiocyanate.
The Potential of Acyl and Cycloalkyl Isothiocyanates
This compound belongs to the subclass of acyl isothiocyanates, which are characterized by a carbonyl group attached to the nitrogen of the isothiocyanate moiety. This structural feature can influence the compound's reactivity and biological activity. Acyl isothiocyanates are known to be highly reactive electrophiles and have been utilized as synthetic intermediates in the creation of various heterocyclic compounds with potential biological importance.[11]
The presence of the cyclobutane ring, a four-membered cycloalkane, introduces a degree of conformational rigidity and three-dimensionality to the molecule. While specific data on cyclobutyl isothiocyanates is scarce, compounds containing a cyclobutane ring are found in various biologically active molecules and are considered valuable scaffolds in drug discovery.[12][13][14] The biological activity of compounds containing a cyclopropane ring, a smaller cycloalkane, has been noted, including antibacterial and anticancer effects.[13] This suggests that the cycloalkane moiety can contribute to the overall bioactivity of the molecule.
Conclusion
While direct experimental evidence for the efficacy of this compound is not yet available, the extensive research on other isothiocyanates provides a robust framework for its investigation. By employing the standardized assays and understanding the established mechanisms of action of related compounds, researchers can effectively characterize the biological activity of this novel isothiocyanate. The unique structural features of an acyl isothiocyanate with a cyclobutane ring suggest that it may possess interesting and potentially potent biological properties worthy of exploration in the fields of cancer research and drug development.
References
- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
Comparative Analysis of Isothiocyanates for Researchers and Drug Development Professionals
An In-Depth Guide to the Biological Activities and Experimental Validation of Prominent Isothiocyanates
For researchers, scientists, and drug development professionals exploring the therapeutic potential of isothiocyanates (ITCs), this guide provides a comparative analysis of several well-studied compounds within this class. Due to a lack of extensive peer-reviewed data on cyclobutanecarbonyl isothiocyanate, this document focuses on providing a comprehensive overview of established ITCs, namely Sulforaphane (SFN), Phenethyl Isothiocyanate (PEITC), Benzyl Isothiocyanate (BITC), and Allyl Isothiocyanate (AITC). This guide will serve as a valuable resource for understanding their relative potencies and the experimental methodologies used for their validation.
Isothiocyanates are naturally occurring organosulfur compounds found in cruciferous vegetables. They are produced from the enzymatic hydrolysis of glucosinolates.[1][2] Numerous studies have highlighted their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4] The primary mechanism of action for many ITCs involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant and detoxification responses.[3][4]
Comparative Biological Activity of Isothiocyanates
To facilitate a clear comparison of the biological activities of SFN, PEITC, BITC, and AITC, the following tables summarize quantitative data from various peer-reviewed studies. These tables provide a snapshot of their relative efficacy in anticancer, anti-inflammatory, and antimicrobial assays.
Anticancer Activity
The anticancer potential of isothiocyanates is one of the most extensively studied areas. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth. Lower IC50 values indicate greater potency.
| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |
| Sulforaphane (SFN) | SKM-1 (Leukemia) | 7.0 - 8.0 | [5] |
| T24 (Bladder Cancer) | 10 - 40 (inhibition) | [6] | |
| Colon Tumor Cells | 5 mg/kg b.w. (in vivo) | [3] | |
| Phenethyl Isothiocyanate (PEITC) | Prostatic Cancer Cells | 7 | [3] |
| Cervical Cancer Cells | Not specified | ||
| HepG2 (Liver Cancer) | Not specified | [7] | |
| Benzyl Isothiocyanate (BITC) | SKM-1 (Leukemia) | 4.0 - 5.0 | [5] |
| C. jejuni (bacteria) | 1.25 - 5 | [2] | |
| Allyl Isothiocyanate (AITC) | H1299 (Lung Cancer) | 5 | [8] |
| A549 (Lung Cancer) | 10 | [8] | |
| HT29 (Colorectal Cancer) | 5-10 (migration inhibition) | [8] |
Anti-inflammatory Activity
Isothiocyanates have demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators.
| Isothiocyanate | Inflammatory Marker | Inhibition | Concentration | Reference |
| Phenyl Isothiocyanate | COX-2 | ~99% | 50 µM | [9] |
| 2-Methoxyphenyl Isothiocyanate | COX-2 | ~99% | 50 µM | [9] |
| 3-(methyl)thiopropyl Isothiocyanate | COX-2 | 48% | 50 µM | [9] |
| Various ITCs | Macrophage Migration Inhibitory Factor (MIF) | IC50 values reported | Not specified | [10] |
Antimicrobial Activity
The antimicrobial efficacy of isothiocyanates is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Isothiocyanate | Microorganism | MIC (µg/mL) | Reference |
| Sulforaphane (SFN) | H. pylori (antibiotic-resistant) | 2 | [2] |
| Benzyl Isothiocyanate (BITC) | C. jejuni | 1.25 - 5 | [2] |
| Allyl Isothiocyanate (AITC) | C. jejuni | 200 | [2] |
Key Signaling Pathway: Nrf2 Activation
A fundamental mechanism underlying the diverse biological effects of isothiocyanates is the activation of the Nrf2 signaling pathway.[3][4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Isothiocyanates can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. This upregulation of protective enzymes helps to mitigate cellular damage from oxidative stress and xenobiotics.
Figure 1. Simplified diagram of the Nrf2 signaling pathway activation by isothiocyanates.
Experimental Protocols
For researchers aiming to validate the activity of novel isothiocyanates like this compound, standardized experimental protocols are essential. Below are detailed methodologies for key assays.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isothiocyanate compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Figure 2. Workflow for the MTT assay to determine the anticancer activity of isothiocyanates.
Nrf2 Activation Assay: Luciferase Reporter Assay
A common method to quantify Nrf2 activation is through a luciferase reporter gene assay.
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter. Activation of Nrf2 by a test compound will lead to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HepG2) with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a standard transfection reagent.
-
Cell Seeding: After 24 hours of transfection, seed the cells into a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the isothiocyanate compound for a specified duration (e.g., 6-24 hours).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold induction of Nrf2 activity relative to the vehicle control. Plot the fold induction against the compound concentration to determine the EC50 (half-maximal effective concentration) value.
Figure 3. Workflow for the Nrf2 luciferase reporter assay.
Conclusion
While direct experimental data for this compound remains to be established in peer-reviewed literature, this guide provides a robust framework for its evaluation. By comparing its performance in standardized assays against well-characterized isothiocyanates such as SFN, PEITC, BITC, and AITC, researchers can effectively position this novel compound within the broader landscape of isothiocyanate bioactivity. The provided protocols for key experiments offer a starting point for the systematic validation of its anticancer, anti-inflammatory, and Nrf2-activating properties. This comparative approach will be instrumental in guiding future research and development efforts in this promising class of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative Review of Key Isothiocyanates and Their Health Benefits [mdpi.com]
- 4. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Impact of Xanthohumol and Phenethyl Isothiocyanate and Their Combination on Nrf2 and NF-κB Pathways in HepG2 Cells In Vitro and Tumor Burden In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Cyclobutanecarbonyl Isothiocyanate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of cyclobutanecarbonyl isothiocyanate (CAS No. 161063-30-5), a compound requiring careful management due to its hazardous properties. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance with the following primary concerns:
-
Flammability: It is a flammable liquid and vapor.
-
Toxicity: The compound is toxic if swallowed.
-
Skin Sensitization and Irritation: It is known to cause skin irritation and may trigger allergic skin reactions.
-
Aquatic Toxicity: The substance is very toxic to aquatic life.
Personnel handling this chemical must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All operations should be conducted in a well-ventilated fume hood.
Quantitative Data Summary
A summary of the known physical and chemical properties of this compound is provided in the table below. This information is crucial for safe handling and for planning disposal procedures.
| Property | Value |
| CAS Number | 161063-30-5 |
| Molecular Formula | C₆H₇NOS |
| Molecular Weight | 141.19 g/mol |
| Physical State | Liquid (presumed based on analogs) |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
Note: Specific physical property data for this compound is limited. Properties are presumed based on analogous compounds.
Experimental Protocol for Neutralization and Disposal
The following protocol outlines a step-by-step procedure for the neutralization of small quantities of this compound in a laboratory setting. This procedure is based on the known reactivity of acyl isothiocyanates with primary amines to form stable thiourea derivatives.
Materials:
-
This compound waste
-
A suitable primary amine (e.g., ethanolamine or a slight excess of a common, less volatile amine like butylamine)
-
A compatible solvent (e.g., isopropanol or ethanol)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Appropriate reaction vessel (e.g., round-bottom flask)
-
pH paper or meter
-
Labeled waste container for the final neutralized mixture
Procedure:
-
Preparation: In a well-ventilated fume hood, prepare a solution of the primary amine in the chosen solvent. A 10% molar excess of the amine is recommended to ensure complete reaction.
-
Dilution of Waste: Dilute the this compound waste with the same solvent in a separate container. This helps to control the reaction rate and dissipate heat.
-
Neutralization Reaction: Slowly add the diluted isothiocyanate solution to the stirring amine solution. The reaction is exothermic, so slow addition and cooling of the reaction vessel in an ice bath may be necessary to control the temperature.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion. The disappearance of the isothiocyanate can be monitored by Thin Layer Chromatography (TLC) if necessary.
-
pH Check: After the reaction is complete, check the pH of the solution. If it is acidic, neutralize with a small amount of a suitable base (e.g., sodium bicarbonate solution).
-
Disposal of Neutralized Waste: The resulting thiourea solution should be transferred to a properly labeled hazardous waste container. Dispose of this container through your institution's official chemical waste disposal program. Do not dispose of the neutralized mixture down the drain.
Important Safety Note: Never use bleach (sodium hypochlorite) for the neutralization of isothiocyanates. The reaction can produce toxic and flammable gases.
Disposal Workflow Diagram
The logical steps for the proper disposal of this compound are illustrated in the workflow diagram below.
Logical Relationship of Safety Precautions
The following diagram illustrates the relationship between the hazards of this compound and the necessary safety precautions.
By following these detailed procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and waste disposal protocols.
Personal protective equipment for handling Cyclobutanecarbonyl isothiocyanate
This guide provides crucial safety and logistical information for the handling and disposal of Cyclobutanecarbonyl isothiocyanate, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. Isothiocyanates are known to be hazardous, and proper protection is critical. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or glasses with side shields that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[1] It is also recommended to wear protective clothing and an apron to minimize skin contact.[2] |
| Respiratory Protection | A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded or if irritation is experienced. For high airborne concentrations, a positive-pressure supplied air respirator may be necessary. Work should be conducted in a chemical fume hood.[1] |
Operational Plan: Handling Procedures
Safe handling of this compound requires adherence to strict protocols to prevent accidents and exposure.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]
-
Use explosion-proof ventilation equipment.[1]
Handling Practices:
-
Read and understand the Safety Data Sheet (SDS) before use.
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe vapor or mist.[1]
-
Keep away from ignition sources such as heat, sparks, and open flames.[1]
-
Use non-sparking tools and ground/bond containers when transferring material to prevent static discharge.[1]
-
Keep the container tightly closed when not in use.[2]
-
Wash hands thoroughly after handling.[2]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
| Waste Category | Disposal Procedure |
| Unused or Waste Product | Dispose of in accordance with national and local regulations. The chemical should be left in its original container and not mixed with other waste. |
| Contaminated Materials | Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for disposal.[1] |
| Empty Containers | Empty containers may retain product residue and can be hazardous.[1] Handle uncleaned containers as you would the product itself and dispose of them according to regulations. |
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
